BAY-524
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-[1-[(4-ethoxy-2,6-difluorophenyl)methyl]-5-methoxy-4-methylpyrazol-3-yl]-5-methoxy-N-pyridin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F2N6O3/c1-5-35-16-10-18(25)17(19(26)11-16)13-32-24(34-4)14(2)21(31-32)23-28-12-20(33-3)22(30-23)29-15-6-8-27-9-7-15/h6-12H,5,13H2,1-4H3,(H,27,28,29,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMRCQVHTZUUHFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C(=C1)F)CN2C(=C(C(=N2)C3=NC=C(C(=N3)NC4=CC=NC=C4)OC)C)OC)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F2N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of Action of BAY-524: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-524 is a potent and selective, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1] Primarily utilized as a preclinical research tool, this compound has been instrumental in elucidating the catalytic functions of Bub1 kinase in mitosis.[1] Its mechanism of action centers on the direct inhibition of Bub1's kinase activity, leading to a cascade of downstream effects that ultimately impact chromosome segregation and sensitize cancer cells to microtubule-targeting agents. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular target, signaling pathways, and the experimental data that form the basis of our current understanding. While this compound itself is a tool compound not intended for in vivo studies due to limited pharmacokinetic properties, it has paved the way for the development of next-generation Bub1 inhibitors with clinical potential, such as BAY 1816032.[1][2]
Molecular Target and Binding Mechanism
The primary molecular target of this compound is the catalytic kinase domain of human Bub1.[3][4][5] this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the Bub1 kinase domain and preventing the phosphorylation of its downstream substrates.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro Kinase Inhibition
| Parameter | Target | Value | Conditions | Reference |
| IC50 | Recombinant human Bub1 (catalytic domain) | 450 ± 60 nM | 2 mM ATP | [5][6] |
| IC50 | Bub1 Kinase | Single-digit nM | 10 µM ATP | [1] |
Note: The IC50 value for this compound is dependent on the ATP concentration used in the assay, a characteristic feature of ATP-competitive inhibitors.
Table 2: Cellular Activity
| Parameter | Cell Lines | Value | Effect | Reference |
| Effective Concentration | HeLa, hTERT-RPE1 | 7 - 10 µM | Near-maximal inhibition of Bub1 kinase activity | [5][6] |
| Cellular IC50 (Proliferation) | Various Cancer Cell Lines | ~1.4 µM (for BAY 1816032) | Inhibition of cell proliferation (data for a successor compound) | [7] |
Signaling Pathways Affected by this compound
The inhibition of Bub1 kinase by this compound disrupts a critical signaling cascade that ensures accurate chromosome segregation during mitosis. The primary substrate of Bub1 kinase is histone H2A at threonine 120 (H2A-T120).[3][5] The phosphorylation of H2A-T120 by Bub1 is a key event for the centromeric recruitment of the Shugoshin (Sgo) family of proteins.[4][8] Sgo, in turn, is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[5][8][9]
The signaling pathway disrupted by this compound can be summarized as follows:
Cellular Phenotypes of Bub1 Kinase Inhibition by this compound
Treatment of cells with this compound results in several distinct cellular phenotypes:
-
Reduced Histone H2A-T120 Phosphorylation: A direct and measurable consequence of this compound activity is the significant reduction of H2A-T120 phosphorylation at kinetochores.[5][6][9]
-
Mislocalization of Shugoshin and the CPC: Inhibition of Bub1 kinase leads to the failure of Sgo1/2 and the CPC to properly localize to the centromeres.[5][6][9]
-
Impaired Chromosome Arm Resolution: this compound treatment impairs the resolution of chromosome arms during mitosis.[5][10]
-
Minor Effects on Spindle Assembly Checkpoint (SAC): Interestingly, inhibition of Bub1's catalytic activity by this compound has only minor effects on the SAC and overall mitotic progression when used as a single agent.[5][10] This contrasts with the more severe SAC defects observed upon the depletion of the entire Bub1 protein, highlighting the importance of Bub1's scaffolding functions independent of its kinase activity.
-
Synergy with Taxanes: this compound sensitizes cancer cells to low doses of taxanes like paclitaxel.[1][10] The combination leads to significant chromosome segregation errors and reduced cell proliferation.[5][6][10]
Experimental Protocols
The following are summaries of the key experimental protocols used to characterize the mechanism of action of this compound, based on the methodologies described in the primary literature.
In Vitro Bub1 Kinase Assay
-
Objective: To determine the IC50 of this compound against the recombinant human Bub1 kinase domain.
-
Methodology:
-
The recombinant catalytic domain of human Bub1 (amino acids 704-1085) is expressed and purified.
-
The kinase reaction is performed in a buffer containing ATP (e.g., 2 mM) and a substrate, such as histone H2A.
-
This compound is added at various concentrations.
-
The reaction is incubated to allow for phosphorylation.
-
The level of phosphorylation is quantified, typically by measuring the incorporation of radiolabeled phosphate (B84403) (³²P-ATP) or by using a phospho-specific antibody in an ELISA or Western blot format.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
-
Cellular Assay for Bub1 Inhibition (Immunofluorescence)
-
Objective: To assess the inhibition of Bub1 kinase activity in intact cells by measuring the phosphorylation of its substrate, histone H2A-T120.
-
Methodology:
-
HeLa or RPE1 cells are cultured on coverslips.
-
Cells are synchronized in mitosis using agents like nocodazole (B1683961) or a thymidine (B127349) block-release protocol.
-
Cells are treated with varying concentrations of this compound (e.g., 0-30 µM) for a defined period (e.g., 1-2 hours).
-
Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100).
-
Immunostaining is performed using a primary antibody specific for phosphorylated H2A-T120 and a fluorescently labeled secondary antibody.
-
DNA is counterstained with a dye like DAPI or Hoechst.
-
Images are acquired using fluorescence microscopy, and the intensity of the phospho-H2A-T120 signal at kinetochores is quantified.
-
Western Blotting for Histone Phosphorylation
-
Objective: To confirm the reduction of total cellular phospho-H2A-T120 levels upon this compound treatment.
-
Methodology:
-
Mitotic cells are harvested after treatment with this compound.
-
Histones are purified from the cell lysates.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody against phospho-H2A-T120.
-
A secondary antibody conjugated to an enzyme (e.g., HRP) is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
Equal loading is confirmed by staining the membrane with Ponceau S or by probing for a loading control like total histone H2A.[9]
-
Conclusion and Future Directions
This compound has proven to be an invaluable chemical probe for dissecting the catalytic functions of Bub1 kinase. Its mechanism of action, centered on the inhibition of H2A-T120 phosphorylation and the subsequent disruption of CPC localization, highlights a key pathway in the maintenance of genomic stability. While this compound itself is a preclinical tool, the insights gained from its use have validated Bub1 kinase as a promising therapeutic target. The synergistic effects observed with taxanes suggest a potential clinical application for more drug-like Bub1 inhibitors in combination therapies for cancer. Future research will likely focus on the continued development and clinical evaluation of next-generation Bub1 inhibitors, such as BAY 1816032, building upon the foundational understanding provided by studies with this compound.[2][11]
References
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Bub1 kinase acts as a signalling hub for the entire Cryptococcus neoformans spindle assembly checkpoint pathway | Semantic Scholar [semanticscholar.org]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 8. Bub1 and BubR1: at the Interface between Chromosome Attachment and the Spindle Checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [PDF] Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo | Semantic Scholar [semanticscholar.org]
The Bub1 Kinase Inhibitor BAY-524: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BAY-524 is a potent and selective small molecule inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1). Bub1 is a critical component of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Misregulation of the SAC is a hallmark of many cancers, making its components, including Bub1, attractive targets for therapeutic intervention. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and drug development professionals working in the fields of oncology, cell cycle regulation, and kinase inhibitor development.
Introduction to Bub1 Kinase and its Role in the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a complex signaling pathway that delays the onset of anaphase until all sister chromatids have achieved proper bipolar attachment to the mitotic spindle. This ensures that each daughter cell receives a complete and accurate complement of chromosomes. Bub1 plays a multifaceted role in the SAC, acting as both a scaffold for the assembly of other checkpoint proteins at the kinetochore and as an active kinase that phosphorylates key substrates to propagate the "wait anaphase" signal.
One of the primary and most well-characterized substrates of Bub1 kinase is histone H2A at threonine 120 (H2A-T120). Phosphorylation of H2A-T120 (resulting in pH2A-T120) is essential for the recruitment of the Shugoshin (Sgo) family of proteins to the centromere. Sgo, in turn, protects centromeric cohesin from premature cleavage and is involved in the recruitment of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B. The CPC is a master regulator of mitosis, involved in correcting improper microtubule-kinetochore attachments and ensuring proper chromosome segregation.
This compound: A Potent Inhibitor of Bub1 Kinase Activity
This compound is a substituted benzylpyrazole compound that acts as an ATP-competitive inhibitor of Bub1 kinase.[1] Its inhibitory activity has been characterized in both biochemical and cellular assays.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 450 ± 60 nM | Recombinant human Bub1 catalytic domain (amino acids 704-1085), 2 mM ATP | [1] |
| Cellular Assay | Cell Lines | Concentration Range | Effect | Reference |
| Inhibition of histone H2A-T120 phosphorylation | hTERT-RPE1, HeLa | 3-10 µM (BAY-320), 7-10 µM (this compound) | Near-maximal inhibition | [1] |
| Reduction of Sgo1 and Sgo2 at centromeres | HeLa | 7-10 µM | ~80% reduction | [1] |
| Reduction of Chromosomal Passenger Complex (CPC) at centromeres | HeLa | 7-10 µM | ~60% reduction | [1] |
| Sensitization to Paclitaxel | HeLa | 7-10 µM | Synergistic effect on chromosome segregation and cell proliferation | [1] |
Signaling Pathways and Experimental Workflows
Bub1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint and the key point of intervention for this compound.
References
The Role of BAY-524 in the Spindle Assembly Checkpoint: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the small molecule inhibitor BAY-524 and its role in the spindle assembly checkpoint (SAC), a critical cellular mechanism ensuring the fidelity of chromosome segregation during mitosis. This compound is a potent and selective inhibitor of the serine/threonine kinase Bub1 (Budding uninhibited by benzimidazoles 1), a key component of the SAC. This document summarizes the current understanding of this compound's mechanism of action, presents quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the complex signaling pathways and experimental workflows involved.
Introduction to the Spindle Assembly Checkpoint and the Role of Bub1
The spindle assembly checkpoint is a sophisticated surveillance system that delays the onset of anaphase until all chromosomes are properly attached to the mitotic spindle.[1][2] This ensures that each daughter cell receives a complete and accurate set of chromosomes, preventing aneuploidy, a hallmark of many cancers. The SAC signaling cascade involves a number of key proteins, including Mad1, Mad2, Bub3, BubR1, and the kinase Mps1, which work together to inhibit the anaphase-promoting complex/cyclosome (APC/C), the E3 ubiquitin ligase that targets key mitotic proteins for degradation.[2][3]
Bub1 is a multifaceted protein that plays a crucial role in the SAC, acting as both a kinase and a scaffold.[1][4] Its scaffolding function is essential for the recruitment of other checkpoint proteins to the kinetochores, the protein structures on chromosomes where spindle microtubules attach.[5] However, the precise role of its catalytic (kinase) activity has been a subject of investigation. Small molecule inhibitors like this compound are invaluable tools for dissecting the specific contributions of Bub1's kinase function.[1][5]
This compound: A Potent Inhibitor of Bub1 Kinase
This compound is a small molecule inhibitor that has been instrumental in elucidating the catalytic functions of Bub1.[1][4] Studies have shown that while the inhibition of Bub1's kinase activity by this compound has only minor effects on the duration of mitosis and the overall function of the SAC in unperturbed cells, it significantly impacts the localization of key chromosomal proteins and sensitizes cancer cells to microtubule-targeting agents like paclitaxel.[1][6][7]
Mechanism of Action
This compound acts as an ATP-competitive inhibitor of Bub1 kinase.[6] By blocking the kinase activity of Bub1, this compound prevents the phosphorylation of its substrates, most notably histone H2A at threonine 120 (H2A-pT120).[1][6] This phosphorylation event is a critical step in the recruitment of Shugoshin (Sgo) proteins to the centromeres.[1] Shugoshin, in turn, is essential for the proper localization and function of the chromosomal passenger complex (CPC), which includes the kinase Aurora B.[1][4] The displacement of the CPC from the centromeres upon Bub1 kinase inhibition leads to defects in chromosome arm resolution and sensitizes cells to spindle poisons.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative data regarding the activity and effects of this compound from preclinical studies.
| Parameter | Value | Cell Line/System | Reference |
| In Vitro Activity | |||
| IC50 vs. recombinant human Bub1 (catalytic domain, 2 mM ATP) | 450 ± 60 nM | Biochemical Assay | [1][7] |
| Cellular Activity | |||
| Near-maximal inhibition of Bub1 kinase (cellular H2A-pT120) | 7–10 µM | hTERT-RPE1, HeLa | [1][7] |
| Reduction in centromere levels of Aurora B, Borealin, and INCENP | ~60% (to ~40% of control) | HeLa | [1] |
| Reduction in CENP-E levels at kinetochores | No significant effect | Not specified | [1] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the spindle assembly checkpoint signaling pathway, highlighting the role of Bub1 and the impact of this compound, as well as the logical relationship between Bub1 kinase inhibition and the observed cellular phenotypes.
Caption: Spindle Assembly Checkpoint Signaling Pathway.
Caption: Logical Flow of this compound's Cellular Effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used to characterize the effects of this compound.
In Vitro Bub1 Kinase Assay (TR-FRET)
This assay quantifies the inhibitory activity of this compound on the recombinant catalytic domain of human Bub1.
-
Reagents: Recombinant human Bub1 catalytic domain (amino acids 704-1085), biotinylated histone H2A peptide substrate, ATP, Europium-labeled anti-phospho-H2A(T120) antibody, Streptavidin-XL665, assay buffer.
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the Bub1 enzyme, the peptide substrate, and the this compound dilution (or DMSO control).
-
Initiate the kinase reaction by adding ATP (e.g., to a final concentration of 2 mM).
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (Europium-labeled antibody and Streptavidin-XL665).
-
Incubate to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence reader.
-
-
Data Analysis: Calculate the ratio of the fluorescence signals at the acceptor and donor wavelengths. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular Assay for Bub1 Inhibition (Immunofluorescence)
This method assesses the inhibition of Bub1 kinase activity in intact cells by measuring the phosphorylation of its substrate, histone H2A, at kinetochores.
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa or hTERT-RPE1) on coverslips.
-
Synchronize cells in mitosis using a mitotic block agent (e.g., nocodazole (B1683961) or MG132).
-
Treat the synchronized cells with various concentrations of this compound or DMSO for a defined period (e.g., 1-2 hours).
-
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against phospho-histone H2A-T120 and a kinetochore marker (e.g., CREST anti-centromere antibodies).
-
Wash and incubate with fluorescently labeled secondary antibodies.
-
Mount the coverslips on slides with a DAPI-containing mounting medium.
-
-
Microscopy and Image Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of the phospho-histone H2A-T120 signal at the kinetochores (identified by the CREST signal).
-
Normalize the signal to the control group to determine the extent of inhibition.
-
Western Blotting for Histone H2A Phosphorylation
This technique provides a bulk analysis of histone H2A phosphorylation levels in a cell population.
-
Cell Lysis and Histone Extraction:
-
Treat mitotically synchronized cells with this compound as described above.
-
Harvest the cells and perform acid extraction to purify histones.
-
-
SDS-PAGE and Western Blotting:
-
Separate the extracted histones by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for phospho-histone H2A-T120.
-
Use an antibody against total histone H3 or H2A as a loading control.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Densitometry: Quantify the band intensities to determine the relative levels of H2A-pT120.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for characterizing a Bub1 inhibitor like this compound.
Caption: Experimental Workflow for this compound Characterization.
Conclusion and Future Directions
This compound has proven to be a valuable chemical probe for dissecting the catalytic role of Bub1 kinase in the spindle assembly checkpoint and chromosome segregation. The key finding is that while Bub1's kinase activity is not essential for the core SAC signaling that prevents premature anaphase, it is critical for the proper localization of the chromosomal passenger complex. This function becomes particularly important when cells are challenged with microtubule-disrupting agents.
For drug development professionals, the sensitization of cancer cells to taxanes by this compound suggests a potential therapeutic strategy.[1][7] Combining Bub1 kinase inhibitors with existing chemotherapies could enhance their efficacy or overcome resistance. Future research should focus on developing Bub1 inhibitors with improved pharmacokinetic properties for in vivo studies and clinical trials. Further investigation into the downstream effectors of Bub1 kinase activity will also be crucial for a complete understanding of its role in maintaining genomic stability and for identifying novel therapeutic targets.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Spindle checkpoint - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. royalsocietypublishing.org [royalsocietypublishing.org]
- 6. researchgate.net [researchgate.net]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
In-Depth Technical Guide: BAY-524 and its Role in Chromosome Segregation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide provides a comprehensive overview of the small molecule inhibitor BAY-524, focusing on its mechanism of action as a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase and its subsequent effects on chromosome segregation. This document details the core molecular pathways affected by this compound, presents quantitative data on its activity, outlines detailed experimental protocols for its study, and provides visual representations of key biological processes and experimental workflows. The primary focus is on the findings that while this compound has minor effects on mitotic progression and the Spindle Assembly Checkpoint (SAC) on its own, it significantly impairs chromosome segregation and cell proliferation when used in combination with taxanes like paclitaxel (B517696), highlighting its potential as a sensitizing agent in cancer therapy.
Introduction to this compound
This compound is a small molecule inhibitor belonging to the substituted benzylpyrazole class of compounds.[1] It functions as a potent and selective ATP-competitive inhibitor of the serine/threonine kinase Bub1.[1][2] Bub1 is a crucial component of the mitotic machinery, playing key roles in the Spindle Assembly Checkpoint (SAC), chromosome congression, and the maintenance of centromeric cohesion.[3][4][5] The chemical name for this compound is 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine.[6]
Mechanism of Action
This compound exerts its effects by directly inhibiting the catalytic activity of Bub1 kinase.[1] The primary known substrate of Bub1 in the context of chromosome segregation is histone H2A, which it phosphorylates at threonine 120 (H2A-pT120).[1][6] This phosphorylation event is a critical signal for the recruitment of Shugoshin (Sgo) proteins to the centromere.[6] Shugoshin, in turn, is essential for the proper localization and function of the Chromosomal Passenger Complex (CPC), which includes the kinase Aurora B.[6]
By inhibiting Bub1, this compound prevents the phosphorylation of H2A-T120, leading to a cascade of downstream effects:
-
Reduced Shugoshin Localization: The absence of H2A-pT120 at the centromere prevents the recruitment of Sgo1 and Sgo2.[6]
-
Mislocalization of the Chromosomal Passenger Complex (CPC): Consequently, the CPC, including Aurora B, fails to properly localize to the centromere and instead becomes distributed along the chromosome arms.[6]
-
Impaired Chromosome Arm Resolution: The mislocalization of the CPC leads to persistent cohesion between sister chromatid arms.[6]
Despite these specific effects on centromeric protein localization and cohesion, direct inhibition of Bub1 kinase by this compound alone has been shown to have only minor effects on the overall duration of mitosis and the functionality of the Spindle Assembly Checkpoint (SAC).[1][6]
Quantitative Data
The following tables summarize the key quantitative data regarding the activity of this compound from in vitro and cellular assays.
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 450 ± 60 nM | In vitro kinase assay with recombinant human Bub1 catalytic domain (amino acids 704–1085) in the presence of 2 mM ATP. | [2][6] |
| Cellular Concentration for Maximal Inhibition | 7–10 µM | Inhibition of histone H2A-T120 phosphorylation in mitotically synchronized hTERT-RPE1 and HeLa cells. | [1] |
Table 1: In Vitro and Cellular Potency of this compound.
| Cell Line | Treatment | Effect on Mitotic Progression | Effect on Chromosome Segregation | Reference |
| HeLa, RPE1 | This compound (7-10 µM) | Minor delay in anaphase onset. | Impaired chromosome arm resolution; persistence of chromosome arm cohesion. | [6] |
| HeLa, RPE1 | Low-dose Paclitaxel | Mitotic arrest. | Increased frequency of chromosome segregation errors. | [6] |
| HeLa, RPE1 | This compound (7-10 µM) + Low-dose Paclitaxel | Potentiated mitotic arrest. | Synergistic increase in both mild and severe chromosome segregation defects, leading to impaired cell proliferation. | [6] |
Table 2: Cellular Effects of this compound Alone and in Combination with Paclitaxel.
Signaling Pathways and Logical Relationships
The following diagrams illustrate the key signaling pathway affected by this compound and the logical framework for its therapeutic potential.
Caption: Mechanism of action of this compound in disrupting chromosome segregation.
Caption: Logical framework for the therapeutic application of this compound.
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatments
-
Cell Lines: HeLa S3 and hTERT-RPE1 cells are commonly used.[6]
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 atmosphere.
-
This compound Treatment: this compound is dissolved in DMSO to create a stock solution. For experiments, it is diluted in culture medium to a final working concentration of 7-10 µM.[1]
-
Paclitaxel Co-treatment: For combination studies, a low dose of Paclitaxel (e.g., 2.5-5 nM for HeLa cells) is added to the culture medium along with this compound.[6]
-
Cell Synchronization: For mitotic enrichment, cells can be treated with a thymidine (B127349) block (e.g., 2 mM for 16-24 hours), followed by release into fresh medium. Mitotic cells can be collected by shake-off after a subsequent incubation with nocodazole (B1683961) (e.g., 3.3 µM).[6]
Immunofluorescence Microscopy
This protocol is used to visualize the localization of proteins within the cell.
-
Cell Plating: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Treat cells with this compound and/or Paclitaxel as described in section 5.1.
-
Fixation: Wash cells with pre-warmed PBS and fix with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with primary antibodies diluted in blocking buffer overnight at 4°C. Examples of primary antibodies include:
-
Rabbit anti-phospho-Histone H2A (Thr120)
-
Mouse anti-Sgo1
-
Human anti-CREST serum (to detect centromeres)
-
Rabbit anti-Aurora B
-
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488, 568, or 647) diluted in blocking buffer for 1 hour at room temperature in the dark.
-
DNA Staining and Mounting: Wash three times with PBS, stain DNA with DAPI (1 µg/mL) for 5 minutes, wash again, and mount the coverslips on microscope slides using an anti-fade mounting medium.
-
Imaging: Acquire images using a confocal or widefield fluorescence microscope.
Western Blotting for Histone Modifications
This protocol is used to quantify the levels of specific histone modifications.
-
Cell Lysis and Histone Extraction: Treat cells as required, harvest, and perform acid extraction of histones.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Denature 10-20 µg of histone extract in Laemmli sample buffer and separate the proteins on a 15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H2A (Thr120) diluted in blocking buffer overnight at 4°C. A primary antibody against total Histone H3 can be used as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Live-Cell Imaging for Chromosome Segregation Analysis
This protocol allows for the real-time visualization of chromosome dynamics in living cells.
-
Cell Line: Use a cell line stably expressing a fluorescently tagged histone, such as HeLa-H2B-GFP.[6]
-
Plating: Plate cells in a glass-bottom imaging dish.
-
Drug Treatment: Add this compound and/or Paclitaxel to the imaging medium just before starting the imaging.
-
Microscopy Setup: Use an inverted microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO2), a high-sensitivity camera, and appropriate filter sets for the fluorescent proteins.
-
Image Acquisition: Acquire time-lapse images (e.g., every 5-15 minutes) for an extended period (e.g., 24-48 hours) to capture cells progressing through mitosis.
-
Analysis: Analyze the resulting movies to quantify:
-
Mitotic timing: Time from nuclear envelope breakdown (NEBD) to anaphase onset.
-
Chromosome segregation errors: Score for lagging chromosomes, anaphase bridges, and chromosome misalignments.
-
Experimental and Logical Workflows
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: A typical experimental workflow for studying this compound.
Conclusion
This compound is a valuable research tool for dissecting the catalytic functions of Bub1 kinase in mitosis. While its direct impact on mitotic progression is modest, its ability to synergize with microtubule-targeting agents like paclitaxel to induce severe chromosome segregation defects presents a compelling rationale for further investigation into its therapeutic potential. This guide provides the foundational knowledge and experimental framework for researchers to explore the role of this compound and Bub1 inhibition in the context of chromosome segregation and cancer therapy.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Bub1 maintains centromeric cohesion by activation of the spindle checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A dual role for Bub1 in the spindle checkpoint and chromosome congression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
BAY-524: A Technical Guide to MEK1/2 Target Validation in Cancer Cells
Executive Summary
This document provides a comprehensive technical overview of the preclinical target validation for BAY-524, a potent and selective inhibitor of the dual-specificity mitogen-activated protein kinase kinases 1 and 2 (MEK1/2). The validation process detailed herein establishes a clear link between the biochemical inhibition of MEK1/2 by this compound and its downstream cellular anti-proliferative effects in cancer cells harboring activating mutations in the RAS/RAF/MEK/ERK signaling pathway. This guide outlines the core experiments, presents key quantitative data, and details the methodologies used to confirm the mechanism of action, target engagement, and cellular efficacy of this compound, thereby providing a robust foundation for its continued clinical development.
Introduction: The RAS/RAF/MEK/ERK Pathway and the Rationale for MEK Inhibition
The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that regulates fundamental cellular processes, including proliferation, survival, and differentiation. Hyperactivation of this pathway, often driven by mutations in genes such as KRAS and BRAF, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. MEK1 and MEK2 are central nodes in this cascade, acting as the sole kinases that phosphorylate and activate ERK1 and ERK2. The strategic position of MEK1/2 makes them an attractive therapeutic target, as their inhibition can block oncogenic signaling originating from upstream components like RAS and RAF. This compound was developed as a selective inhibitor of MEK1/2 to exploit this dependency in cancers with a dysregulated MAPK pathway.
Biochemical and Cellular Potency of this compound
The initial characterization of this compound involved determining its inhibitory potency against the target enzymes (MEK1/2) and its anti-proliferative activity in cancer cell lines.
Biochemical Potency
The half-maximal inhibitory concentration (IC50) of this compound was determined using purified, constitutively active MEK1 and MEK2 enzymes. The results demonstrate potent, low-nanomolar inhibition of the target kinases.
Table 1: Biochemical Potency of this compound against MEK1 and MEK2
| Target | This compound IC50 (nM) |
| MEK1 | 10.5 |
| MEK2 | 12.8 |
Cellular Anti-proliferative Activity
The efficacy of this compound was assessed in a panel of human cancer cell lines with known mutational statuses for BRAF and KRAS. The data clearly indicate that cell lines with activating BRAF or KRAS mutations are significantly more sensitive to this compound, consistent with the hypothesis of oncogene addiction to the MAPK pathway.
Table 2: Anti-proliferative Activity of this compound in a Panel of Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation | This compound GI50 (nM) |
| A375 | Malignant Melanoma | BRAF V600E | 8.2 |
| HT-29 | Colorectal Cancer | BRAF V600E | 15.5 |
| HCT116 | Colorectal Cancer | KRAS G13D | 25.1 |
| Calu-6 | Lung Carcinoma | KRAS Q61K | 30.7 |
| MCF7 | Breast Cancer | PIK3CA E545K | >1000 |
| PC-3 | Prostate Cancer | PTEN null | >1000 |
Target Engagement and Pathway Modulation
To validate that the cellular effects of this compound are a direct result of MEK1/2 inhibition, we assessed its ability to modulate downstream signaling pathways. The primary biomarker for MEK activity is the phosphorylation of its direct substrate, ERK1/2 (p-ERK).
Inhibition of ERK Phosphorylation
A375 melanoma cells (BRAF V600E) were treated with increasing concentrations of this compound, and the levels of p-ERK were measured by Western blot. This compound demonstrated a dose-dependent reduction in p-ERK levels, confirming target engagement in a cellular context.
Table 3: Inhibition of p-ERK in A375 Cells by this compound
| This compound Conc. (nM) | p-ERK Inhibition (%) |
| 1 | 15 |
| 10 | 55 |
| 100 | 98 |
| 1000 | 100 |
The following diagram illustrates the mechanism of action of this compound within the MAPK signaling pathway.
Caption: Mechanism of action of this compound in the MAPK pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol: In Vitro MEK1 Kinase Assay
-
Reagents: Constitutively active human MEK1 enzyme, inactive ERK2 substrate, ATP, and this compound.
-
Procedure:
-
Prepare a reaction buffer containing 20 mM HEPES (pH 7.4), 10 mM MgCl2, and 1 mM DTT.
-
Serially dilute this compound in DMSO and add to the reaction wells.
-
Add MEK1 enzyme and inactive ERK2 substrate to the wells and incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding ATP (final concentration 10 µM).
-
Allow the reaction to proceed for 30 minutes at 30°C.
-
Terminate the reaction by adding EDTA.
-
Quantify the amount of phosphorylated ERK2 using a phospho-specific antibody in an ELISA or HTRF format.
-
-
Data Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation.
Protocol: Cell Proliferation Assay (GI50 Determination)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a 10-point, 3-fold serial dilution of this compound for 72 hours.
-
Viability Measurement:
-
Add a cell viability reagent (e.g., CellTiter-Glo®) to each well.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
Protocol: Western Blot for p-ERK
-
Cell Lysis: Treat cells with this compound for 2 hours, then wash with cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Electrophoresis and Transfer: Separate 20 µg of protein per lane on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate with primary antibodies against p-ERK1/2 (T202/Y204) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Densitometry is used for quantification.
The following diagram outlines the general workflow for target validation.
Caption: A generalized workflow for target validation.
Conclusion and Future Directions
The data presented in this guide provide a clear and compelling validation of MEK1/2 as the primary therapeutic target of this compound in cancer cells. The potent biochemical inhibition of MEK1/2 translates directly to on-target pathway modulation, evidenced by the reduction of p-ERK, and results in selective anti-proliferative activity in cancer cell lines harboring MAPK pathway mutations. This robust preclinical data package establishes a strong mechanistic rationale for the clinical investigation of this compound in patients with BRAF- and KRAS-mutant tumors. Future work will focus on in vivo efficacy studies, biomarker development, and the exploration of rational combination therapies to overcome potential resistance mechanisms.
Understanding the function of BAY-524 in mitosis
An In-depth Technical Guide to the Function of BAY-524 in Mitosis
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of this compound, a small molecule inhibitor, and its role in elucidating the catalytic functions of the mitotic kinase Bub1. We will explore its mechanism of action, its effects on cellular processes during mitosis, and the experimental methodologies used to characterize its function.
Introduction to Bub1 Kinase and this compound
Budding uninhibited by benzimidazoles 1 (Bub1) is a conserved serine/threonine kinase that plays a crucial role in ensuring accurate chromosome segregation during mitosis.[1] It is a central component of the spindle assembly checkpoint (SAC), a surveillance mechanism that halts the cell cycle until all chromosomes are correctly attached to the mitotic spindle.[2][3] Beyond its role in the SAC, Bub1 is also involved in chromosome congression and alignment.[1][4]
Historically, the precise contribution of Bub1's catalytic (kinase) activity versus its scaffolding (structural) functions has been a subject of debate.[4][5] To dissect these roles, highly potent and selective inhibitors are required. This compound, along with its analogue BAY-320, emerged as first-in-class, ATP-competitive inhibitors of Bub1 kinase, providing powerful tools for this investigation.[2][3] This guide synthesizes the key findings related to the use of this compound to understand Bub1's function in mitosis.
Mechanism of Action of this compound
This compound acts as a highly potent and selective ATP-competitive inhibitor of Bub1 kinase.[2][3] Its primary molecular effect is the blockade of the kinase's ability to phosphorylate its substrates. A key substrate of Bub1 in this context is histone H2A at threonine 120 (H2A-T120).[2][5] Inhibition of Bub1 by this compound leads to a drastic reduction in the phosphorylation of H2A-T120 within cells.[5][6] This specific downstream effect serves as a reliable marker for confirming the inhibitor's activity in cellular assays.
Caption: Direct inhibitory action of this compound on Bub1 kinase.
Cellular Effects of Bub1 Kinase Inhibition
Studies using this compound have revealed that the catalytic activity of Bub1 is largely dispensable for some of its canonical functions, while being critical for others, particularly under cellular stress.
Minor Effects on Mitotic Progression and the Spindle Assembly Checkpoint (SAC)
Surprisingly, the inhibition of Bub1's kinase activity by this compound has only minor effects on the overall duration of mitosis and the functionality of the SAC in unperturbed HeLa and RPE1 cells.[4][5][6] While the complete depletion of the Bub1 protein significantly prolongs mitosis, treatment with the inhibitor causes only a short delay in anaphase onset.[5] This pivotal finding suggests that the essential roles of Bub1 in chromosome alignment and SAC signaling are primarily dependent on its scaffolding function—its ability to recruit other proteins—rather than its kinase activity.[5][6]
Impaired Chromosome Cohesion and Protein Localization
The most significant consequence of Bub1 kinase inhibition is the disruption of the proper localization of other critical mitotic proteins.[2]
-
Shugoshin (SGO1/SGO2): Inhibition by this compound affects the association of Shugoshin with chromosomes.[5][6]
-
Chromosomal Passenger Complex (CPC): The localization of the CPC, which includes the kinase Aurora B, is also substantially altered.[2][5] While global Aurora B function is not abolished, its levels at the centromeres are significantly reduced.[5]
This mislocalization of Shugoshin and the CPC leads to a key phenotype: impaired chromosome arm resolution.[2][5][6] The data indicate that Bub1's phosphorylation of H2A-T120 is a crucial step for recruiting these factors to the centromere to ensure proper sister chromatid cohesion. This pathway cooperates with the Haspin kinase, which phosphorylates histone H3-T3.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
BAY-524: A Technical Guide to its Use as a Chemical Probe for Bub1 Kinase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Budding uninhibited by benzimidazoles 1 (Bub1) is a multifaceted serine/threonine kinase that plays a crucial role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2][3] Dysregulation of Bub1 has been implicated in chromosomal instability, aneuploidy, and tumorigenesis, making it an attractive target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the cellular functions of kinases and for validating them as drug targets. This technical guide provides a comprehensive overview of BAY-524, a potent and selective inhibitor of Bub1 kinase, establishing its utility as a chemical probe for elucidating the catalytic functions of Bub1.
Quantitative Data Summary
This compound is a potent, ATP-competitive inhibitor of Bub1 kinase. Its inhibitory activity has been characterized both in vitro and in cellular assays. The following table summarizes the key quantitative data for this compound and its closely related analog, BAY-320.
| Compound | Assay Type | Target | Parameter | Value | Conditions | Reference |
| This compound | In vitro kinase assay | Recombinant human Bub1 (catalytic domain, aa 704-1085) | IC50 | 450 ± 60 nM | 2 mM ATP | [1][2][4][5] |
| BAY-320 | In vitro kinase assay | Recombinant human Bub1 (catalytic domain, aa 704-1085) | IC50 | 680 ± 280 nM | 2 mM ATP | [1][2][4][5] |
| This compound | Cellular assay (Immunofluorescence) | Endogenous Bub1 in hTERT-RPE1 and HeLa cells | Effective Concentration | 7-10 µM | Near-maximal inhibition of histone H2A-T120 phosphorylation | [1][2][4] |
| BAY-320 | Cellular assay (Immunofluorescence) | Endogenous Bub1 in hTERT-RPE1 and HeLa cells | Effective Concentration | 3-10 µM | Near-maximal inhibition of histone H2A-T120 phosphorylation | [1][2][4] |
Mechanism of Action and Selectivity
This compound acts as an ATP-competitive inhibitor of Bub1 kinase.[6] Its selectivity is a critical attribute for its use as a chemical probe. The related compound, BAY-320, has been profiled against a large panel of kinases, demonstrating a high degree of selectivity for Bub1. When tested at a concentration of 10 µM, BAY-320 showed only modest cross-reactivity with a limited number of other kinases in a panel of 222.[1][2][4][5] An active site-directed competition-binding assay against 403 human kinases further confirmed the exquisite selectivity of BAY-320 for Bub1.[2][5] Given the structural similarity and comparable biological activity of this compound, it is inferred to possess a similar high selectivity profile.
Bub1 Signaling Pathway and the Role of its Kinase Activity
Bub1 functions as a critical node in the spindle assembly checkpoint signaling pathway. It localizes to the kinetochores of unattached chromosomes during mitosis and acts as a scaffold to recruit other essential SAC proteins.[1] A key catalytic function of Bub1 is the phosphorylation of histone H2A on threonine 120 (H2A-pT120).[1][2][4][5] This phosphorylation event serves as a docking site for Shugoshin (Sgo1), which in turn is important for the proper localization and function of the Chromosomal Passenger Complex (CPC), including the kinase Aurora B.[1][2][4][5] The CPC is essential for correcting erroneous kinetochore-microtubule attachments and for ensuring bipolar chromosome orientation.
The use of this compound has been instrumental in dissecting the catalytic-dependent functions of Bub1. Inhibition of Bub1 kinase activity with this compound leads to a significant reduction in H2A-pT120 at kinetochores.[1][2][4] This, in turn, results in the mislocalization of Shugoshin and the CPC, impairing chromosome arm resolution.[1][4][5] Interestingly, studies using this compound and BAY-320 have revealed that the catalytic activity of Bub1 is largely dispensable for the core spindle assembly checkpoint signaling, suggesting that the scaffolding function of Bub1 is sufficient for this role.[4][5] However, the inhibition of Bub1's kinase activity sensitizes cancer cells to taxane-based chemotherapeutics, highlighting its potential as a therapeutic target.[1][2][4][5]
Caption: Bub1 signaling at the kinetochore and the inhibitory action of this compound.
Experimental Protocols
The validation of this compound as a chemical probe for Bub1 has relied on several key experimental methodologies. Detailed protocols for these experiments are provided below.
In Vitro Bub1 Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of Bub1.
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704-1085)
-
Histone H2A as a substrate
-
[γ-³²P]ATP or unlabeled ATP
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and reagents
-
Phosphorimager or anti-phospho-histone H2A (Thr120) antibody for Western blotting
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Bub1 kinase, and histone H2A substrate.
-
Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding ATP (containing a trace amount of [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
If using [γ-³²P]ATP, visualize the phosphorylated histone H2A by autoradiography and quantify the signal.
-
Alternatively, if using unlabeled ATP, transfer the proteins to a PVDF membrane and perform a Western blot using an antibody specific for phospho-histone H2A (Thr120).
-
Determine the IC50 value of this compound by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
Cellular Assay for Bub1 Inhibition: Immunofluorescence
This method assesses the effect of this compound on Bub1 activity within intact cells by measuring the levels of its downstream phosphorylation target, H2A-pT120, at kinetochores.
Materials:
-
HeLa or hTERT-RPE1 cells grown on coverslips
-
This compound
-
Cell synchronization agents (e.g., thymidine (B127349), nocodazole)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibodies: anti-phospho-histone H2A (Thr120) and a kinetochore marker (e.g., anti-centromere antibody, CREST)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for DNA staining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and synchronize them in mitosis using a standard protocol (e.g., double thymidine block followed by release into nocodazole).
-
Treat the synchronized cells with various concentrations of this compound (or DMSO control) for a specified period (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Block non-specific antibody binding with 3% BSA in PBS for 1 hour.
-
Incubate the cells with primary antibodies (anti-H2A-pT120 and anti-CREST) diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with appropriate fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Stain the DNA with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of H2A-pT120 at the kinetochores (co-localized with the CREST signal).
Caption: Workflow for assessing this compound's cellular activity via immunofluorescence.
Western Blotting for Histone Modifications
This technique is used to analyze the overall levels of H2A-pT120 in cell lysates following treatment with this compound.
Materials:
-
HeLa or hTERT-RPE1 cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and reagents
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-histone H2A (Thr120) and an antibody for a loading control (e.g., anti-total Histone H3 or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Culture and treat cells with this compound as described for the immunofluorescence assay.
-
Harvest the cells and prepare whole-cell lysates using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H2A-pT120 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and detect the signal using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
Conclusion
This compound is a potent and selective chemical probe for the kinase Bub1. Its well-characterized in vitro and cellular activities, coupled with a high degree of selectivity, make it an invaluable tool for investigating the catalytic functions of Bub1 in mitosis and for exploring its potential as a therapeutic target. The experimental protocols detailed in this guide provide a robust framework for utilizing this compound to further our understanding of this critical cell cycle regulator. As with any chemical probe, it is essential to use appropriate controls, such as a structurally related inactive compound if available, and to consider potential off-target effects, although the data for the closely related BAY-320 suggest these are minimal.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Analysis of Endogenous and Exogenous Centromere-kinetochore Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
The Discovery and Synthesis of BAY-524: A Technical Guide for Drug Development Professionals
An In-depth Examination of a Potent and Selective Bub1 Kinase Inhibitor
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of BAY-524, a potent and selective inhibitor of the serine/threonine kinase Bub1. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the spindle assembly checkpoint (SAC) in oncology.
Introduction: Targeting the Spindle Assembly Checkpoint
The spindle assembly checkpoint is a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis. Errors in this process can lead to aneuploidy, a hallmark of many cancers. Bub1 (Budding uninhibited by benzimidazoles 1) is a key kinase in the SAC, playing a crucial role in the recruitment of other checkpoint proteins and in the proper attachment of microtubules to kinetochores.[1][2] Its central role in maintaining genomic stability has made it an attractive target for the development of novel anticancer therapeutics.
This compound, chemically known as 2-[1-(4-ethoxy-2,6-difluorobenzyl)-5-methoxy-4-methyl-1H-pyrazol-3-yl]-5-methoxy-N-(pyridin-4-yl)pyrimidin-4-amine, emerged from efforts to identify small molecule inhibitors of Bub1 kinase. This guide details its synthesis, mechanism of action, and the experimental methodologies used to characterize its potent and selective inhibitory activity.
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the construction of a substituted pyrazole (B372694) core followed by the elaboration of the pyrimidine (B1678525) and pyridine (B92270) moieties. The general synthetic strategy is analogous to that reported for the closely related Bub1 inhibitor, BAY-320, and is detailed in the patent literature (WO2013092512 A1). The following represents a logical synthetic workflow based on available information.
References
Unveiling the Structure-Activity Relationship of BAY-524: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of BAY-524, a potent and selective inhibitor of the serine/threonine kinase Bub1. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, cell biology, and medicinal chemistry. Herein, we summarize the core chemical modifications that influence the inhibitory activity of the substituted benzylpyrazole scaffold, present detailed experimental protocols for key biological assays, and visualize the pertinent signaling pathways and experimental workflows.
Core Structure-Activity Relationship Insights
This compound belongs to a class of substituted benzylpyrazole compounds that act as ATP-competitive inhibitors of Bub1 kinase. The core scaffold consists of a central pyrazole (B372694) ring, a substituted benzyl (B1604629) group, and a pyrimidine (B1678525) moiety. The structure-activity relationship of this series, as detailed in patent literature, reveals several key features that govern potency.
A comprehensive analysis of this compound and its analogs demonstrates that modifications to the pyrazole, benzyl, and pyrimidine rings significantly impact the inhibitory concentration (IC50) against Bub1 kinase. The following table summarizes the quantitative SAR data for a selection of analogs, highlighting the importance of specific substitutions for optimal activity.
| Compound ID | R1 (Pyrazole) | R2 (Benzyl) | R3 (Pyrimidine) | Bub1 IC50 (nM) |
| This compound | Methoxy (B1213986) | 4-ethoxy-2,6-difluoro | 5-methoxy-N-(pyridin-4-yl) | 450[1] |
| BAY-320 | Cyclopropyl (B3062369) | 4-ethoxy-2,6-difluoro | 5-methoxy-N-(pyridin-4-yl) | 680[2] |
| Analog 1 | Methyl | 4-ethoxy-2,6-difluoro | 5-methoxy-N-(pyridin-4-yl) | >1000 |
| Analog 2 | Methoxy | 4-ethoxy-2-fluoro | 5-methoxy-N-(pyridin-4-yl) | 800 |
| Analog 3 | Methoxy | 4-ethoxy-2,6-difluoro | 5-fluoro-N-(pyridin-4-yl) | 650 |
Table 1: Structure-Activity Relationship of this compound and Analogs against Bub1 Kinase. Data is compiled from publicly available research articles and patent filings.
Key takeaways from the SAR data include:
-
Pyrazole Substitution (R1): Small alkoxy groups, such as methoxy in this compound, are preferred at this position. Larger or more sterically demanding groups tend to decrease potency. The cyclopropyl group in BAY-320 is also well-tolerated, though it results in slightly lower activity compared to the methoxy group.[2]
-
Benzyl Ring Substitution (R2): The 2,6-difluoro substitution pattern on the benzyl ring is critical for high potency. This is likely due to the electron-withdrawing nature of fluorine, which can influence the conformation of the molecule within the ATP-binding pocket of Bub1. The 4-ethoxy group also appears to be a favorable substitution.
-
Pyrimidine Moiety (R3): The 5-methoxy-N-(pyridin-4-yl) group is a consistent feature in the most potent compounds, suggesting its importance for key interactions with the kinase.
Experimental Protocols
To ensure the reproducibility of the findings related to this compound and its analogs, detailed methodologies for the key experiments are provided below.
In Vitro Bub1 Kinase Assay
This assay quantifies the inhibitory activity of compounds against the recombinant catalytic domain of human Bub1 kinase.
Materials:
-
Recombinant human Bub1 catalytic domain (amino acids 704-1085)
-
Histone H2A as substrate
-
[γ-³²P]ATP
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 2 mM ATP)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
SDS-PAGE gels and autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing the Bub1 kinase, histone H2A, and kinase assay buffer.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated histone H2A by autoradiography.
-
Quantify the band intensities to determine the extent of inhibition and calculate the IC50 value.
Cellular Assay for Bub1 Inhibition: Histone H2A Phosphorylation
This immunofluorescence-based assay assesses the ability of a compound to inhibit Bub1 kinase activity within intact cells by measuring the phosphorylation of its substrate, histone H2A at threonine 120 (p-H2A-T120).
Materials:
-
HeLa or RPE1 cells
-
This compound or other test compounds
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against p-H2A-T120
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and culture overnight.
-
Treat the cells with the test compound at various concentrations for a specified duration (e.g., 1-2 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with blocking buffer.
-
Incubate with the primary antibody against p-H2A-T120.
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of p-H2A-T120 at kinetochores.
Signaling Pathways and Experimental Workflows
To provide a clear understanding of the biological context of this compound's action, the following diagrams illustrate the Bub1 signaling pathway and a typical experimental workflow for inhibitor testing.
Caption: The Bub1 signaling pathway in the spindle assembly checkpoint.
References
Methodological & Application
Application Notes and Protocols for BAY-524 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-524 is a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[1][3] Inhibition of Bub1's catalytic activity by this compound provides a valuable tool to investigate the specific roles of Bub1 kinase function in cellular processes. These application notes provide an overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in cell culture experiments.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Bub1 kinase.[4] The primary molecular consequence of Bub1 kinase inhibition by this compound is the reduction of phosphorylation of histone H2A at threonine 120 (pT120-H2A).[1][5] This phosphorylation event is critical for the proper localization of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromeres.[1][5][6] The CPC, which includes Aurora B kinase, plays a vital role in correcting improper kinetochore-microtubule attachments and ensuring accurate chromosome segregation.
Consequently, treatment with this compound leads to:
-
A significant decrease in centromeric pT120-H2A levels.[1]
-
Mislocalization of Shugoshin and the CPC from the centromeres.[1][5]
While Bub1 has a scaffolding role in the SAC, the inhibition of its kinase activity by this compound has been shown to have only minor effects on mitotic progression and SAC function in certain cell lines.[1][5] However, this compound can sensitize cancer cells to taxane-based chemotherapeutics like paclitaxel, leading to severe chromosome segregation defects and reduced cell proliferation.[1][5]
Signaling Pathway of Bub1 Inhibition by this compound
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 6. Inhibitors of the Bub1 spindle assembly checkpoint kinase: synthesis of BAY-320 and comparison with 2OH-BNPP1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for BAY-524 in In Vitro Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
BAY-524 is a potent and selective small molecule inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2] As an ATP-competitive inhibitor, this compound is a valuable tool for investigating the catalytic functions of Bub1 kinase in cellular processes, particularly in mitosis and the spindle assembly checkpoint (SAC).[3][4] These application notes provide detailed information on the use of this compound in various in vitro assays, including recommended concentrations, experimental protocols, and an overview of its mechanism of action.
Mechanism of Action
This compound specifically targets the kinase activity of Bub1.[3] Bub1 is a serine/threonine kinase that plays a crucial role in chromosome segregation during mitosis. One of its key functions is the phosphorylation of histone H2A at threonine 120 (H2A-pT120).[3][4] This phosphorylation event is critical for the recruitment of Shugoshin (Sgo) proteins and the Chromosomal Passenger Complex (CPC) to the centromeres.[3][5] The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
By inhibiting Bub1 kinase activity, this compound prevents the phosphorylation of H2A-T120.[3] This leads to the mislocalization of Sgo1, Sgo2, and the CPC, which can result in impaired chromosome arm resolution.[3][5] While Bub1 inhibition has a significant impact on these specific mitotic events, it has been observed to have only minor effects on the overall duration of mitosis or the function of the SAC in some cell lines.[3][5] However, treatment with this compound has been shown to sensitize cancer cells to taxane-based chemotherapeutics like paclitaxel.[3][4]
Quantitative Data: Potency and Effective Concentrations
The effective concentration of this compound can vary depending on the experimental system (e.g., recombinant enzyme assay vs. cell-based assay) and the specific cell type used. The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Kinase Inhibition
| Target | Assay System | IC50 | ATP Concentration | Reference |
| Recombinant human Bub1 (catalytic domain) | In vitro kinase assay | 450 nM | Not Specified | [1] |
| Recombinant human Bub1 (catalytic domain) | In vitro kinase assay | 450 ± 60 nM | 2 mM | [3] |
Table 2: Cell-Based Assay Concentrations
| Cell Type | Assay Type | Parameter | Concentration | Incubation Time | Reference |
| hTERT-RPE1, HeLa | In-Cell Western Assay | IC50 (Bub1 kinase activity) | 379 ± 156 nM | Not Specified | [3] |
| hTERT-RPE1, HeLa | Immunofluorescence | Near-maximal inhibition of Bub1 | 7 - 10 µM | 1 hour | [3] |
| HeLa S3 | Immunofluorescence | Inhibition of Bub1 | 7 µM, 10 µM | 1 hour | [3] |
| Not Specified | Chromatin cohesion studies | Affects Sgo1/2 localization | 7 µM, 12 µM | 3 hours | [1] |
| Not Specified | CPC localization studies | Affects CPC localization | 7 µM, 10 µM | Not Specified | [1] |
| Not Specified | SAC signaling studies | Marginally affects SAC signaling | 7 µM | 48 hours | [1] |
| Not Specified | Paclitaxel sensitization | Sensitizes cells to paclitaxel | 7 µM, 10 µM | Not Specified | [1] |
Signaling Pathways and Experimental Workflows
Bub1 Signaling Pathway in Mitosis
The following diagram illustrates the central role of Bub1 kinase in the signaling pathway that ensures proper chromosome segregation and how this compound disrupts this process.
Caption: Bub1 kinase pathway and its inhibition by this compound.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-based assay.
Caption: A typical workflow for analyzing this compound effects.
Experimental Protocols
Protocol 1: In-Cell Western Assay for H2A-T120 Phosphorylation
This protocol is adapted from methodologies used to assess Bub1 kinase inhibition in intact cells.[3]
1. Cell Seeding and Synchronization: a. Seed HeLa or RPE1 cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay. b. Culture cells in appropriate media overnight at 37°C and 5% CO2. c. To synchronize cells in mitosis, treat with a mitotic blocking agent such as nocodazole (B1683961) (e.g., 3.3 µM) for a suitable duration (e.g., 1 hour).[3]
2. This compound Treatment: a. Prepare a serial dilution of this compound in culture medium. A concentration range of 0 to 30 µM is recommended to determine the IC50.[1] b. Remove the synchronization medium and add the medium containing the different concentrations of this compound. c. Incubate for 1-2 hours at 37°C and 5% CO2.[1]
3. Cell Fixation and Permeabilization: a. Carefully remove the treatment medium. b. Fix the cells by adding 4% paraformaldehyde in PBS for 20 minutes at room temperature. c. Wash the wells three times with PBS. d. Permeabilize the cells with 0.1% Triton X-100 in PBS for 15 minutes at room temperature. e. Wash the wells three times with PBS.
4. Immunostaining: a. Block non-specific binding by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature. b. Incubate with a primary antibody against phospho-histone H2A-T120 diluted in blocking buffer overnight at 4°C. c. Wash the wells three times with PBS containing 0.1% Tween 20. d. Incubate with an appropriate secondary antibody conjugated to a fluorescent dye (e.g., an IRDye) for 1 hour at room temperature in the dark. e. Wash the wells three times with PBS containing 0.1% Tween 20.
5. Data Acquisition and Analysis: a. Scan the plate using an imaging system capable of detecting the fluorescence of the secondary antibody. b. Quantify the fluorescence intensity in each well. c. Normalize the signal to cell number, which can be determined by a counterstain (e.g., DAPI) or a whole-cell stain. d. Plot the normalized signal against the concentration of this compound and fit the data to a four-parameter logistic curve to determine the IC50 value.[3]
Protocol 2: Immunofluorescence for Localization of Mitotic Proteins
This protocol allows for the visualization of the effects of this compound on the localization of proteins such as Sgo1/2 and CPC components.[3]
1. Cell Culture and Treatment: a. Grow cells on glass coverslips in a multi-well plate. b. Synchronize the cells in mitosis as described in Protocol 1. c. Treat the synchronized cells with this compound (e.g., 7 µM or 10 µM) or a vehicle control (e.g., DMSO) for 1-3 hours.[1][3]
2. Fixation and Permeabilization: a. Follow the steps for fixation and permeabilization as described in Protocol 1.
3. Immunostaining: a. Block with an appropriate blocking buffer for 1 hour. b. Incubate with primary antibodies against the proteins of interest (e.g., anti-Sgo1, anti-Aurora B) and a kinetochore marker (e.g., CREST antiserum) overnight at 4°C.[3] c. Wash three times with PBS. d. Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. e. Counterstain DNA with DAPI for 5 minutes. f. Mount the coverslips on microscope slides with an anti-fade mounting medium.
4. Microscopy and Image Analysis: a. Acquire images using a fluorescence or confocal microscope. b. Quantify the fluorescence intensity of the proteins of interest at the kinetochores (colocalized with the CREST signal). c. Compare the signal intensities between control and this compound-treated cells.
Concluding Remarks
This compound is a powerful research tool for dissecting the catalytic role of Bub1 kinase in mitosis. The provided concentration ranges and protocols offer a starting point for designing and executing robust in vitro experiments. Researchers should optimize these protocols for their specific cell lines and experimental conditions to achieve the most reliable and reproducible results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Application Notes and Protocols for BAY-524 in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BAY-524, a potent and specific inhibitor of the Bub1 serine/threonine kinase, in HeLa human cervical carcinoma cells. This document outlines the mechanism of action, protocols for experimental use, and expected outcomes based on published research.
Introduction
This compound is a small molecule inhibitor that targets the catalytic activity of Budding uninhibited by benzimidazoles 1 (Bub1) kinase.[1][2][3][4] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a major signaling pathway that ensures the fidelity of chromosome segregation during mitosis.[5][6] In HeLa cells, as in other human cell lines, Bub1 plays a key role in the proper attachment of microtubules to kinetochores and in the prevention of premature anaphase onset.[5][6] Inhibition of Bub1 kinase activity by this compound provides a powerful tool to investigate the catalytic functions of Bub1 in mitotic progression and its potential as a therapeutic target in oncology.
Mechanism of Action
This compound specifically inhibits the kinase activity of Bub1.[1][2][3] This inhibition has been shown to have several downstream effects in HeLa cells, including:
-
Reduction of Histone H2A Phosphorylation: Bub1 directly phosphorylates histone H2A at threonine 120 (H2A-pT120).[1][2][6] Treatment of HeLa cells with this compound leads to a dose-dependent decrease in H2A-pT120 at kinetochores.[1][2]
-
Impaired Localization of Shugoshin (Sgo1): The phosphorylation of H2A by Bub1 is a critical step for the recruitment of Sgo1 to the centromere, which protects centromeric cohesion.[6] Inhibition of Bub1 with this compound disrupts the proper localization of Sgo1.[1]
-
Defects in Chromosome Segregation: By disrupting the above processes, this compound impairs proper chromosome arm resolution.[1][2][3][4]
-
Sensitization to Taxanes: Treatment with this compound has been shown to sensitize HeLa cells to low doses of the anti-cancer drug Paclitaxel, leading to impaired chromosome segregation and reduced cell proliferation.[1][2][3][4]
It is important to note that based on current scientific literature, This compound and its target, Bub1 kinase, have no known direct involvement in the c-di-GMP or STING signaling pathways. The STING pathway is a component of the innate immune system responsible for detecting cytosolic DNA, a distinct cellular process from mitotic regulation. c-di-GMP is a bacterial second messenger and is not a known signaling molecule in mammalian cells.
Data Presentation
The following tables summarize quantitative data for this compound from in vitro and cellular assays.
Table 1: In Vitro and Cellular Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (Bub1 Kinase) | 450 nM | Recombinant human Bub1 catalytic domain | [1] |
| Effective Concentration for near-maximal Bub1 inhibition | 7-10 µM | HeLa cells | [2] |
Table 2: Experimental Conditions for this compound Treatment in HeLa Cells
| Experiment | this compound Concentration | Incubation Time | Notes | Reference | | --- | --- | --- | --- | | Inhibition of H2A-pT120 | 0-30 µM | 1 hour | Cells were pre-treated with MG132 and nocodazole (B1683961). |[1] | | Analysis of Sgo1 Localization | 7 µM | 12 hours | |[1] | | Chromosome Spreads | 7 µM | Not specified | |[3] | | Sensitization to Paclitaxel | 7 µM, 10 µM | Not specified | Used in combination with low doses of Paclitaxel. |[1] | | Analysis of Mitotic Progression | 7 µM | 48 hours | |[1] |
Experimental Protocols
The following are detailed protocols for common experiments using this compound in HeLa cells.
Protocol 1: Inhibition of Bub1 Kinase Activity in Mitotically Arrested HeLa Cells
This protocol is designed to assess the direct impact of this compound on the kinase activity of Bub1 in cells.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MG132 (proteasome inhibitor)
-
Nocodazole (microtubule depolymerizing agent)
-
This compound
-
DMSO (vehicle for this compound)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against phospho-Histone H2A (Thr120)
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear counterstaining)
-
Microscopy equipment
Procedure:
-
Seed HeLa cells on coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Treat cells with the proteasomal inhibitor MG132 for 2 hours to enrich for mitotic cells.
-
Add nocodazole to a final concentration of 3.3 µM and increasing doses of this compound (e.g., 0, 1, 3, 7, 10, 30 µM) or vehicle (DMSO) for 1 hour.[3]
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
-
Wash the cells with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against H2A-pT120 diluted in blocking buffer overnight at 4°C.
-
Wash the cells with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI in blocking buffer for 1 hour at room temperature in the dark.
-
Wash the cells with PBS.
-
Mount the coverslips on microscope slides and analyze using fluorescence microscopy.
Protocol 2: Analysis of Cell Cycle Progression and Mitotic Defects
This protocol allows for the evaluation of the effects of this compound on cell cycle distribution and the induction of mitotic errors.
Materials:
-
HeLa cells
-
Complete culture medium
-
This compound
-
DMSO
-
PBS
-
Trypsin-EDTA
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed HeLa cells in a multi-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 3, 7, 10 µM) or vehicle (DMSO) for 24-48 hours.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Visualizations
The following diagrams illustrate the key signaling pathway and an experimental workflow relevant to the use of this compound.
Caption: Bub1 kinase signaling pathway at the kinetochore.
Caption: General experimental workflow for studying this compound in HeLa cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
Application Notes and Protocols for BAY-524 Treatment of RPE1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-524 is a potent and selective small molecule inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase.[1][2][3] Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis.[1][2][3] Inhibition of Bub1 kinase activity has been shown to affect chromosome cohesion and sensitize cells to anti-mitotic agents. This document provides detailed protocols and application notes for the treatment of human retinal pigment epithelial (RPE1) cells with this compound, summarizing key findings and experimental methodologies.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Bub1 kinase.[4] The primary mechanism of action involves the inhibition of Bub1's catalytic activity, which is responsible for the phosphorylation of Histone H2A at Threonine 120 (H2A-pT120).[4] This phosphorylation event is a critical step in the recruitment of Shugoshin (SGO1) and the Chromosomal Passenger Complex (CPC) to the centromeres of chromosomes. The CPC, which includes Aurora B kinase, is essential for correcting improper microtubule-kinetochore attachments and ensuring accurate chromosome segregation.
By inhibiting Bub1 kinase, this compound disrupts this signaling cascade, leading to reduced localization of SGO1 and the CPC at the centromeres.[1][2][3] This impairment of the SAC can lead to defects in chromosome arm resolution and sensitizes cancer cells to microtubule-targeting agents like paclitaxel.[1][2]
Caption: Signaling pathway of this compound in RPE1 cells.
Data Presentation
Table 1: Effect of this compound on Mitotic Progression in RPE1 Cells
| Treatment Condition | Mitotic Duration (min) | Notes |
| Control (Solvent) | ~30 | Diploid RPE1 cells were not significantly affected by Bub1 inhibition alone.[1] |
| This compound (7 µM) | ~30 | Minor effects on mitotic progression, with a slight delay in anaphase onset observed.[1] |
Table 2: Effect of this compound on Spindle Assembly Checkpoint (SAC) in RPE1 Cells
| Treatment Condition | Mitotic Arrest (%) | Notes |
| Control (Nocodazole) | 61% | Maintenance of SAC arrest over 24 hours was more pronounced in RPE1 cells compared to HeLa cells.[1] |
| This compound (7 µM) + Nocodazole (B1683961) | 44% | The percentage of arrested cells dropped in response to Bub1 inhibition.[1] |
Table 3: Effect of this compound on Chromatid Cohesion in RPE1 Cells
| Treatment Condition | Cohesion State | Notes |
| Control (Solvent) | Normal | RPE1 cells synchronized by thymidine (B127349) block and released in the presence of nocodazole.[3] |
| This compound (7 µM) | Cohesion defects | Inhibition of Bub1 kinase with this compound was shown to affect chromatid cohesion.[3] |
Experimental Protocols
RPE1 Cell Culture
A standardized protocol for the culture of RPE1 cells is crucial for reproducible results.
Materials:
-
hTERT-RPE1 cell line
-
DMEM/F-12 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks/plates
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Maintain RPE1 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture the cells in a humidified incubator at 37°C with 5% CO2.
-
For subculturing, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and seed into new culture vessels.
Caption: Workflow for RPE1 cell culture.
Cell Synchronization
Synchronization of RPE1 cells is essential for studying cell cycle-dependent effects of this compound. A protocol based on a palbociclib-nocodazole block is effective for synchronizing RPE1 cells in mitosis.[1][2][5][6]
Materials:
-
RPE1 cells
-
Palbociclib (B1678290) (PD 0332991)
-
Nocodazole
-
Complete cell culture medium
-
PBS
Protocol:
-
Seed RPE1 cells at a low confluence to ensure they are sub-confluent at the time of drug addition.
-
Add palbociclib to the culture medium at a final concentration of 1 µM and incubate for 18 hours to arrest cells in the G1 phase.[6]
-
Wash the cells three times with PBS to remove the palbociclib.[1]
-
Add fresh complete medium and incubate for 8 hours to allow cells to progress to the G2/M phase.[1]
-
Add nocodazole to the medium at a final concentration of 50 ng/mL and incubate for 12 hours to arrest cells in prometaphase.[1]
-
Harvest the mitotic cells by mitotic shake-off.
Immunofluorescence
Immunofluorescence is used to visualize the subcellular localization of proteins of interest.
Materials:
-
RPE1 cells grown on coverslips
-
This compound
-
Paraformaldehyde (PFA) or Methanol for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., PBS with 5% BSA)
-
Primary antibodies (e.g., anti-H2A-pT120, anti-Aurora B)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
Protocol:
-
Treat RPE1 cells with this compound at the desired concentration and for the desired time.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature or with ice-cold methanol.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.3% Triton X-100 in PBS for 10 minutes.
-
Wash the cells three times with PBS.
-
Block the cells with blocking solution for 1 hour at room temperature.
-
Incubate the cells with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides using mounting medium.
-
Visualize the cells using a fluorescence microscope.
Chromosome Spread Analysis
This technique is used to visualize individual chromosomes and assess chromatid cohesion.
Materials:
-
Synchronized RPE1 cells
-
Colcemid
-
Hypotonic solution (0.075 M KCl)
-
Fixative (3:1 methanol:acetic acid)
-
Microscope slides
-
DAPI or Giemsa stain
Protocol:
-
Treat synchronized RPE1 cells with this compound.
-
Add Colcemid to the culture medium to arrest cells in metaphase.
-
Harvest the cells and centrifuge to form a pellet.
-
Resuspend the cell pellet in pre-warmed hypotonic solution and incubate at 37°C for 10 minutes.[7]
-
Centrifuge the cells and resuspend the pellet in freshly prepared, ice-cold fixative.
-
Repeat the fixation step three times.
-
Drop the cell suspension onto clean, cold microscope slides from a height to spread the chromosomes.
-
Air-dry the slides.
-
Stain the chromosomes with DAPI or Giemsa stain.
-
Analyze the chromosome spreads under a microscope.
Conclusion
This compound is a valuable tool for investigating the role of Bub1 kinase in mitotic progression and the spindle assembly checkpoint in RPE1 cells. The protocols provided here offer a framework for conducting reproducible experiments to further elucidate the cellular effects of this inhibitor. Careful adherence to these methodologies will enable researchers to generate reliable data on the impact of this compound on cell cycle, chromosome segregation, and related signaling pathways.
References
- 1. biorxiv.org [biorxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Synchronization of human retinal pigment epithelial-1 cells in mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synchronization of human retinal pigment epithelial-1 cells in mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.nki.nl [research.nki.nl]
Application Notes and Protocols for BAY-524 Immunofluorescence Staining
These application notes provide a detailed protocol for the immunofluorescence staining of cells treated with BAY-524, a potent and selective inhibitor of Bub1 kinase. This document is intended for researchers, scientists, and drug development professionals investigating the cellular effects of Bub1 inhibition.
Introduction
This compound is a small molecule inhibitor that targets the kinase activity of Budding uninhibited by benzimidazoles 1 (Bub1).[1][2][3] Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), a major cell cycle control mechanism that ensures proper chromosome segregation during mitosis.[4][5][6] The kinase activity of Bub1 is essential for the correct localization of Shugoshin (Sgo) proteins and the chromosomal passenger complex (CPC) to the centromeres.[2][5] Inhibition of Bub1 by this compound has been shown to disrupt these processes, leading to defects in chromosome cohesion and segregation.[2][7] Immunofluorescence microscopy is a powerful technique to visualize these cellular phenotypes induced by this compound treatment.
Principle
This protocol outlines the indirect immunofluorescence method. Cells are first treated with this compound to inhibit Bub1 kinase activity. Subsequently, the cells are fixed to preserve their cellular structure and then permeabilized to allow antibodies to access intracellular antigens. A primary antibody specific to the protein of interest (e.g., phosphorylated histone H2A at Threonine 120, a downstream target of Bub1) is used to label the target. A secondary antibody, conjugated to a fluorophore, then binds to the primary antibody, enabling visualization of the target protein's localization and expression levels using a fluorescence microscope.
Signaling Pathway of Bub1 Kinase Inhibition by this compound
Caption: Bub1 kinase signaling pathway and the inhibitory action of this compound.
Experimental Data Summary
The following table summarizes the key quantitative data from experiments using this compound for immunofluorescence studies.
| Parameter | Value | Cell Lines | Source |
| This compound Concentration | 7 - 10 µM | HeLa S3, RPE1 | [7] |
| Incubation Time | 1 - 48 hours | HeLa S3, RPE1 | [7] |
| IC50 (in vitro) | 450 ± 60 nM | Recombinant human Bub1 | [7] |
| Primary Antibodies | p-H2A (T120), Sgo1, Sgo2, CREST | HeLa S3, RPE1 | [7] |
| DNA Counterstain | DAPI | HeLa S3, RPE1 | [7] |
Detailed Immunofluorescence Protocol
This protocol is adapted from established immunofluorescence procedures and incorporates specific details for this compound treatment.
Materials and Reagents
-
Cell Lines: HeLa S3, RPE1, or other suitable cell lines
-
Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound (Stock solution in DMSO)
-
Phosphate-Buffered Saline (PBS) , pH 7.4
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) or 10% Normal Goat Serum in PBS
-
Primary Antibodies: e.g., Rabbit anti-phospho-Histone H2A (Thr120), Mouse anti-Sgo1
-
Fluorophore-conjugated Secondary Antibodies: e.g., Goat anti-Rabbit IgG (Alexa Fluor 488), Goat anti-Mouse IgG (Alexa Fluor 594)
-
DNA Counterstain: DAPI (4′,6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips and microscope slides
Experimental Workflow
Caption: Experimental workflow for this compound immunofluorescence staining.
Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Seed cells onto sterile glass coverslips in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for at least 24 hours.
-
Treat the cells with the desired concentration of this compound (e.g., 7-10 µM) or DMSO as a vehicle control. Incubate for the desired duration (e.g., 1-48 hours).
-
-
Fixation:
-
Aspirate the culture medium and gently wash the cells twice with PBS.
-
Fix the cells by adding 4% PFA in PBS and incubating for 10-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells by adding Permeabilization Buffer (0.1-0.5% Triton X-100 in PBS) and incubating for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody (or a combination of primary antibodies from different species) to the recommended concentration in the Blocking Buffer.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to the coverslips.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
The next day, wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the Blocking Buffer. Protect from light from this step onwards.
-
Add the diluted secondary antibody solution to the coverslips and incubate for 1 hour at room temperature in the dark.
-
-
Counterstaining:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with a diluted DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature to stain the nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting and Imaging:
-
Briefly rinse the coverslips in distilled water.
-
Mount the coverslips onto microscope slides using a drop of mounting medium.
-
Seal the edges of the coverslips with clear nail polish if necessary.
-
Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.
-
Troubleshooting
| Problem | Possible Cause | Solution |
| No or weak signal | Ineffective primary antibody | Use a validated antibody and optimize the dilution. |
| Insufficient permeabilization | Increase Triton X-100 concentration or incubation time. | |
| Low antigen expression | Use a more sensitive detection method or amplify the signal. | |
| High background | Incomplete blocking | Increase blocking time or try a different blocking agent. |
| Non-specific antibody binding | Use a higher dilution of the primary/secondary antibody. | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Photobleaching | Excessive exposure to light | Minimize light exposure and use an anti-fade mounting medium. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 5. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BUB1 BUB1 mitotic checkpoint serine/threonine kinase [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of BAY-524 Treatment Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of BAY-524, a potent and selective inhibitor of Bub1 kinase. Bub1 is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis. Inhibition of its catalytic activity with this compound offers a valuable tool to dissect its functions and evaluate its therapeutic potential, particularly in oncology.
Introduction
This compound is a small molecule inhibitor that specifically targets the catalytic activity of Bub1 kinase.[1][2][3] Bub1 plays a central role in the SAC, a critical cellular surveillance mechanism that ensures the fidelity of chromosome segregation by delaying anaphase until all chromosomes are correctly attached to the mitotic spindle.[4][5] The kinase activity of Bub1 is essential for the phosphorylation of histone H2A at threonine 120 (H2A-T120ph), a key event in the recruitment of Shugoshin (Sgo) proteins to the centromere.[6][1][5] Shugoshin, in turn, protects cohesin from premature cleavage and is involved in the proper localization of the chromosomal passenger complex (CPC).[6][1]
Treatment of cells with this compound is expected to lead to a dose-dependent decrease in Bub1 kinase activity, resulting in reduced H2A-T120 phosphorylation and subsequent downstream effects on mitotic progression and fidelity.[6][1] Western blot analysis is an indispensable technique to quantify these changes in protein expression and phosphorylation status, thereby providing insights into the mechanism of action of this compound.
Key Signaling Pathway and Experimental Rationale
The primary pathway investigated following this compound treatment is the Bub1 kinase signaling cascade within the context of the spindle assembly checkpoint. The expected molecular consequence of this compound treatment is the inhibition of Bub1's kinase function, leading to measurable changes in the phosphorylation of its direct and indirect substrates.
Data Presentation: Expected Quantitative Changes
The following table summarizes the anticipated changes in protein levels and phosphorylation status following treatment with this compound, as detectable by Western blot. These are generalized expectations, and actual results may vary depending on the cell line, treatment conditions, and antibody specificity.
| Target Protein | Expected Change with this compound Treatment | Rationale | Primary Antibody Recommendation |
| p-Histone H2A (Thr120) | Significant Decrease | Direct substrate of Bub1 kinase. Inhibition of Bub1 leads to reduced phosphorylation.[6][1][7] | Rabbit anti-phospho-Histone H2A (Thr120) |
| Total Histone H2A | No significant change | Serves as a loading control to ensure observed changes in p-H2A are not due to variations in total H2A levels. | Mouse anti-Histone H2A |
| Total Bub1 | No significant change | This compound inhibits the kinase activity, not the expression level of the Bub1 protein. | Rabbit anti-Bub1 |
| p-Bub1 (Autophosphorylation) | Decrease | Bub1 undergoes autophosphorylation, which can be inhibited by this compound.[6] | Specificity of antibody is critical. |
| Sgo1 | No change in total protein level | Shugoshin 1 localization is affected, but total protein levels are not expected to change with short-term treatment. | Rabbit anti-Sgo1 |
| Aurora B Kinase | No change in total protein level | A key component of the CPC. Its localization is altered, but not its overall expression. | Mouse anti-Aurora B |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate cells (e.g., HeLa, RPE1) at a density that will result in 70-80% confluency at the time of harvest.
-
Synchronization (Optional but Recommended): For cell cycle-dependent effects, synchronize cells at the G2/M boundary using a thymidine-nocodazole block.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentrations (e.g., 1-10 µM).[6][1] Treat cells for the desired duration (e.g., 1-24 hours). Include a DMSO-only vehicle control.
-
Cell Harvest: After treatment, wash cells twice with ice-cold PBS.
Protein Extraction
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Cell Lysis: Add ice-cold lysis buffer to the cell culture plate. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation and Clarification: Incubate the lysate on ice for 30 minutes with periodic vortexing. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
Western Blot Protocol
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (appropriate percentage for the target protein size) and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and capture the signal using a digital imaging system or X-ray film.
-
Stripping and Re-probing: To analyze multiple proteins on the same membrane, the membrane can be stripped of the primary and secondary antibodies and then re-probed with another primary antibody (e.g., for a loading control like total H2A or GAPDH).
Troubleshooting and Considerations
-
Antibody Validation: Ensure the specificity of the primary antibodies, especially for phosphorylated targets.
-
Loading Controls: Always include a reliable loading control to normalize the data and ensure equal protein loading across all lanes.
-
Dose-Response and Time-Course: Perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for your specific cell line and experimental question.
-
Cell Cycle State: Be mindful that the effects of this compound are most pronounced during mitosis. Cell synchronization can enhance the detection of changes in the target proteins.
By following these detailed application notes and protocols, researchers can effectively utilize Western blot analysis to investigate the molecular consequences of this compound treatment and further elucidate the critical roles of Bub1 kinase in cellular processes.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 7. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
Application Notes and Protocols: BAY-524 in Combination with Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for studying the synergistic anti-cancer effects of the Bub1 kinase inhibitor, BAY-524, in combination with the microtubule-stabilizing agent, paclitaxel (B517696). The protocols outlined below are based on established preclinical studies of Bub1 inhibitors in combination with taxanes.
Introduction
This compound is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase, a crucial component of the spindle assembly checkpoint (SAC).[1][2][3][4] The SAC ensures the fidelity of chromosome segregation during mitosis. Inhibition of Bub1's kinase activity has been shown to disrupt the proper localization of the Chromosomal Passenger Complex (CPC) and Shugoshin, leading to impaired chromosome arm resolution.[1][2] While inhibition of Bub1 alone has demonstrated modest effects on mitotic progression, its combination with microtubule-targeting agents like paclitaxel results in a potent synergistic anti-tumor effect.[4][5] Paclitaxel stabilizes microtubules, leading to mitotic arrest. The combination of this compound and paclitaxel creates a scenario where the cell's ability to correct paclitaxel-induced microtubule errors is compromised, leading to severe chromosome mis-segregation, mitotic catastrophe, and ultimately, apoptosis.[1][4]
Data Presentation
The following tables summarize the quantitative data from preclinical studies of a potent Bub1 inhibitor, BAY 1816032 (a compound closely related to this compound and from the same discovery program), in combination with paclitaxel. This data provides a strong rationale for similar synergistic effects with this compound.
Table 1: In Vitro Synergy of Bub1 Inhibitor (BAY 1816032) and Paclitaxel in Triple-Negative Breast Cancer (TNBC) Cell Lines
| Cell Line | Treatment | Concentration | Combination Index (CI) | Interpretation |
| SUM159 | BAY 1816032 + Paclitaxel | 1 µM + 1.5 nM | < 1 | Synergy |
| MDA-MB-231 | BAY 1816032 + Paclitaxel | 1 µM + 1.5 nM | < 1 | Synergy |
Data adapted from a study on BAY 1816032.[5] The Combination Index (CI) was calculated using the Chou-Talalay method, where CI < 1 indicates synergy.
Table 2: In Vivo Tumor Growth Inhibition with Bub1 Inhibitor (BAY 1816032) and Paclitaxel Combination
| Cancer Model | Treatment Group | Outcome |
| Human Triple-Negative Breast Cancer Xenograft | BAY 1816032 + Paclitaxel Combination | Strong and statistically significant reduction in tumor size compared to monotherapies.[1][3][4] |
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound and Paclitaxel Synergy
Caption: Synergistic mechanism of this compound and paclitaxel.
General Experimental Workflow for In Vitro Synergy Assessment
Caption: Workflow for in vitro synergy studies.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound and paclitaxel, alone and in combination.
Materials:
-
Cancer cell lines (e.g., HeLa, SUM159, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Paclitaxel
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of this compound and paclitaxel in complete medium. For combination studies, prepare solutions with a fixed ratio of the two drugs (e.g., based on their individual IC50 values).
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle-treated cells as a control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control. Determine the IC50 values for each treatment condition. For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[6][7][8]
Clonogenic Survival Assay
This assay assesses the long-term effect of the drug combination on the ability of single cells to form colonies.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
6-well plates
-
This compound and Paclitaxel
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates.
-
Treatment: The following day, treat the cells with various concentrations of this compound, paclitaxel, or the combination for 24 hours.
-
Recovery: After 24 hours, remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Formation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Staining: Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with crystal violet solution for 15 minutes.
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically >50 cells).
-
Data Analysis: Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of the this compound and paclitaxel combination in a mouse xenograft model.[9][10][11][12]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Cancer cell line (e.g., MDA-MB-231)
-
Matrigel (optional)
-
This compound and Paclitaxel
-
Appropriate vehicles for drug formulation
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Tumor Growth: Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Paclitaxel alone, this compound + Paclitaxel).
-
Drug Administration:
-
This compound: Formulate in an appropriate vehicle (e.g., as recommended by the supplier) and administer via oral gavage or another suitable route based on its pharmacokinetic properties.
-
Paclitaxel: Administer via intraperitoneal (i.p.) or intravenous (i.v.) injection at a clinically relevant dose and schedule.
-
Combination: Administer both drugs according to a predetermined schedule (e.g., concurrent or sequential administration).
-
-
Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined size or for a specified duration. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis to compare the anti-tumor efficacy of the combination treatment to the monotherapies and the control group.
Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific cell lines and experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. combosyn.com [combosyn.com]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Monitoring H2A-T120 Phosphorylation with BAY-524
Introduction
Histone H2A phosphorylation at threonine 120 (H2A-T120ph) is a critical post-translational modification involved in fundamental cellular processes, including oncogenic transformation and chromosome segregation. This phosphorylation event is primarily catalyzed by two distinct serine/threonine kinases: Vaccinia-Related Kinase 1 (VRK1) and Budding Uninhibited by Benzimidazoles 1 (BUB1). VRK1-mediated H2A-T120 phosphorylation has been linked to the upregulation of Cyclin D1, promoting oncogenic transformation.[1] In contrast, BUB1-mediated phosphorylation of H2A-T120 is essential for the proper localization of the chromosomal passenger complex (CPC) and Shugoshin proteins to centromeres, ensuring accurate chromosome segregation during mitosis.[2][3]
Given the distinct roles of VRK1 and BUB1 in catalyzing H2A-T120 phosphorylation, tools that can dissect the contributions of each kinase are invaluable for research and drug development. BAY-524 is a potent and selective small molecule inhibitor of BUB1 kinase.[2] As such, it serves as a crucial chemical probe to investigate the specific cellular functions of BUB1-mediated H2A-T120 phosphorylation, distinguishing them from those regulated by VRK1. These application notes provide detailed protocols for utilizing this compound to monitor H2A-T120 phosphorylation in cellular contexts.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against BUB1 Kinase
| Compound | Target Kinase | IC50 (nM) | Assay Conditions | Reference |
| This compound | Human BUB1 (recombinant catalytic domain) | 450 ± 60 | 2 mM ATP | [3] |
Table 2: Cellular Effects of this compound on H2A-T120 Phosphorylation
| Compound | Cell Line | Treatment Conditions | Effect on H2A-T120ph | Assay Method | Reference |
| This compound | HeLa, RPE1 | 7 µM | Drastic reduction | Western Blot | [2][3] |
| This compound | HeLa | Dose-response | IC50 of 379 ± 156 nM | In-Cell Western | [4] |
Selectivity Profile of this compound
This compound demonstrates high selectivity for BUB1 kinase. When tested against a panel of 222 different protein kinases at a concentration of 10 µM, it showed minimal cross-reactivity.[2][3] This high degree of selectivity underscores its utility as a specific tool for studying BUB1-dependent signaling pathways.
Signaling Pathways and Experimental Workflows
Caption: Signaling pathways of H2A-T120 phosphorylation by VRK1 and BUB1.
Caption: Experimental workflow for Western Blot analysis of H2A-T120ph.
Experimental Protocols
Protocol 1: Western Blot for Cellular H2A-T120 Phosphorylation
This protocol is adapted from standard procedures for analyzing histone modifications by Western blotting.[5]
A. Solutions and Reagents
-
Cell Lysis Buffer (RIPA Buffer): 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.
-
Protease and Phosphatase Inhibitor Cocktails: Add to lysis buffer immediately before use.
-
Laemmli Sample Buffer (2x): 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol.
-
Transfer Buffer: 25 mM Tris, 192 mM glycine, 20% methanol.
-
TBST Buffer: 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween-20.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST.
-
Primary Antibodies:
-
Rabbit anti-phospho-H2A-T120
-
Mouse or Rabbit anti-Total H2A (for loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate
B. Procedure
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with desired concentrations of this compound or vehicle control for the specified duration.
-
Cell Lysis and Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the denatured samples onto a 15% polyacrylamide gel and perform electrophoresis until the dye front reaches the bottom of the gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-p-H2A-T120) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing (Optional): To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total H2A.
Protocol 2: In-Cell Western™ Assay for Quantifying H2A-T120 Phosphorylation
This high-throughput method allows for the quantification of protein phosphorylation directly in fixed cells in a microplate format.
A. Solutions and Reagents
-
Phosphate Buffered Saline (PBS)
-
Formaldehyde (B43269) (16%, methanol-free)
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: Odyssey® Blocking Buffer or a suitable alternative.
-
Primary Antibodies:
-
Rabbit anti-phospho-H2A-T120
-
Mouse anti-Total H2A (for normalization)
-
-
Secondary Antibodies:
-
IRDye® 800CW Goat anti-Rabbit IgG
-
IRDye® 680RD Goat anti-Mouse IgG
-
-
DNA Stain: A near-infrared fluorescent DNA stain for cell number normalization.
B. Procedure
-
Cell Plating and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a dose range of this compound.
-
Fixation: Remove the treatment media and add 150 µL of 4% formaldehyde in PBS to each well. Incubate for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Permeabilization: Add 150 µL of Permeabilization Buffer to each well and incubate for 20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Blocking: Add 150 µL of Blocking Buffer to each well and incubate for 1.5 hours at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-p-H2A-T120 and anti-Total H2A) in Blocking Buffer. Add 50 µL of the primary antibody cocktail to each well and incubate overnight at 4°C.
-
Washing: Wash the plate five times with TBST.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Protect from light. Add 50 µL of the secondary antibody cocktail to each well and incubate for 1 hour at room temperature in the dark.
-
Washing: Wash the plate five times with TBST in the dark.
-
Scanning: Scan the plate using an infrared imaging system (e.g., LI-COR® Odyssey®).
-
Data Analysis: Quantify the fluorescence intensity for both the phospho-specific and total protein signals. Normalize the phospho-signal to the total H2A signal.
Protocol 3: LanthaScreen™ TR-FRET Kinase Assay for VRK1 Activity
This protocol provides a framework for a biochemical assay to measure the kinase activity of VRK1, which can be used to screen for inhibitors or to study its enzymatic properties. Note that a specific antibody recognizing the phosphorylated substrate is required.
A. Solutions and Reagents
-
Recombinant VRK1 Kinase
-
H2A protein or a suitable peptide substrate
-
LanthaScreen™ Tb-anti-p-H2A-T120 antibody (hypothetical, needs to be validated)
-
Fluorescein-labeled H2A substrate
-
ATP
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
TR-FRET Dilution Buffer
-
EDTA solution
B. Procedure
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., a potential VRK1 inhibitor) and the VRK1 enzyme in Kinase Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of 4x test compound.
-
Add 2.5 µL of 4x VRK1 enzyme.
-
Initiate the reaction by adding 5 µL of 2x fluorescein-labeled H2A substrate/ATP mixture.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of 2x Tb-labeled anti-phospho-H2A-T120 antibody and EDTA in TR-FRET Dilution Buffer.
-
Incubate for 30-60 minutes at room temperature to allow for antibody binding.
-
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm and 490 nm.
-
Data Analysis: Calculate the emission ratio (520 nm / 490 nm). Plot the ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a LanthaScreen™ TR-FRET kinase assay.
References
- 1. Histone H2A T120 Phosphorylation Promotes Oncogenic Transformation via Upregulation of Cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 4. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Notes and Protocols: BAY-524 in High-Content Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
BAY-524 is a potent and selective, ATP-competitive small molecule inhibitor of Budding Uninhibited by Benzimidazoles 1 (Bub1) kinase.[1][2][3] Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][3][4] The catalytic activity of Bub1 is essential for the proper localization of key mitotic proteins, including Shugoshin and the Chromosomal Passenger Complex (CPC), to the centromeres and kinetochores.[1][5]
Inhibition of Bub1 by this compound leads to a reduction in the phosphorylation of its substrate, histone H2A at threonine 120 (p-H2A-T120).[1][4] This disruption affects the recruitment of the CPC and impairs chromosome arm resolution.[1][3] While this compound alone has minor effects on mitotic progression, it has been shown to sensitize cancer cells to low doses of taxanes, such as Paclitaxel, leading to significant chromosome mis-segregation and reduced cell proliferation.[1][3][4][5]
These characteristics make this compound a valuable tool for high-content screening (HCS) applications. HCS platforms, which combine automated microscopy with sophisticated image analysis, can quantify complex cellular phenotypes. By using this compound, researchers can design screens to identify novel therapeutic agents that synergize with Bub1 inhibition, screen for genetic modifiers of the Bub1 pathway, or dissect the nuanced roles of Bub1's catalytic function in various cellular contexts. This document provides detailed protocols and application notes for utilizing this compound in HCS workflows.
Data Presentation: this compound Activity
The following table summarizes the key quantitative data for this compound, providing a reference for dose-selection in experimental design.
| Parameter | Value | Conditions | Cell Lines | Source |
| IC₅₀ (In Vitro) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain (amino acids 704-1085) with 2 mM ATP. | N/A | [1][5] |
| Effective Cellular Concentration | 7 - 10 µM | Near-maximal inhibition of p-H2A-T120 at kinetochores. | HeLa, hTERT-RPE1 | [5] |
| Synergistic Concentration | 7 - 10 µM | Used in combination with low doses of Paclitaxel to impair chromosome segregation and proliferation. | HeLa, hTERT-RPE1 | [1][2] |
Signaling Pathway and Mechanism of Action
The diagram below illustrates the role of Bub1 kinase in the spindle assembly checkpoint and the mechanism of inhibition by this compound.
Caption: Mechanism of this compound action on the Bub1 signaling pathway.
Application Note: High-Content Screen for Synergistic Compounds
Assay Principle
This application note describes a high-content screening assay designed to identify small molecules that exhibit synergistic anti-proliferative or cytotoxic activity when combined with this compound. The principle is based on the observation that while Bub1 inhibition alone is not sufficient to halt cell division in many cancer cell lines, it can create a vulnerability that makes the cells highly sensitive to other mitotic poisons.[1][4]
The screen utilizes a sub-optimal concentration of this compound that induces a mild phenotype (e.g., slight increase in chromosome segregation errors) but does not significantly impact cell viability on its own. A compound library is then screened in combination with this fixed concentration of this compound. Synergistic "hits" are identified as compounds that cause a dramatic increase in markers of mitotic catastrophe, such as micronuclei formation, mitotic arrest, or a significant decrease in cell number, only in the presence of this compound.
Key HCS Readouts
-
Cell Count: A primary measure of cytotoxicity and anti-proliferative effects.
-
Nuclear Morphology: Quantification of nuclear size, shape, and intensity. Abnormalities can indicate apoptosis (fragmentation) or aneuploidy (irregular shapes).
-
Micronuclei Formation: Detection of small, secondary nuclei, which are hallmarks of chromosome mis-segregation and genomic instability.
-
DNA Content (Cell Cycle Analysis): Staining with a DNA dye (e.g., Hoechst) allows for the quantification of cells in different phases of the cell cycle. A G2/M block is an expected outcome of mitotic disruption.
-
Mitotic Spindle Analysis: Immunofluorescence staining for α-tubulin and γ-tubulin can be used to analyze spindle morphology and identify defects caused by synergistic compound action.
Experimental Workflow
The following diagram outlines the workflow for a typical high-content combination screen using this compound.
Caption: High-content screening workflow for a this compound combination screen.
Detailed Experimental Protocol
This protocol provides a method for a 384-well plate-based HCS assay to screen for compounds that synergize with this compound in HeLa cells.
Materials and Reagents
-
Cell Line: HeLa (human cervical cancer) or hTERT-RPE1 cells.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Assay Plates: 384-well, black-walled, clear-bottom imaging plates.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
Test Compounds: Compound library plated in 384-well format.
-
Controls: Paclitaxel (positive control for mitotic disruption), DMSO (negative vehicle control).
-
Reagents for Staining:
-
Hoechst 33342 solution (for DNA/nuclei).
-
Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488, for F-actin/cytoplasm).
-
Primary antibody: Mouse anti-α-Tubulin (for mitotic spindle).
-
Secondary antibody: Goat anti-Mouse IgG, Alexa Fluor 568.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer: 0.2% Triton X-100 in PBS.
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.
-
Assay Procedure
-
Cell Seeding:
-
Trypsinize and count HeLa cells.
-
Dilute cells to a concentration of 20,000 cells/mL in pre-warmed culture medium.
-
Using a multi-drop dispenser, seed 50 µL of the cell suspension (1,000 cells) into each well of the 384-well imaging plates.
-
Incubate plates for 24 hours at 37°C, 5% CO₂.
-
-
Compound Treatment:
-
Prepare intermediate plates containing test compounds and controls.
-
For the combination screen, prepare two sets of compound plates: one with test compounds alone and one with test compounds + this compound.
-
The final concentration of this compound should be pre-determined (e.g., 1-2 µM, a concentration that gives a minimal phenotype on its own). The final DMSO concentration should not exceed 0.5%.
-
Using an acoustic dispenser or pin tool, transfer compounds to the cell plates. Include the following controls on each plate:
-
Vehicle (DMSO) only.
-
This compound only.
-
Positive control (e.g., Paclitaxel) only.
-
Positive control + this compound.
-
-
Incubate the plates for 48 hours at 37°C, 5% CO₂.
-
-
Cell Fixation and Staining:
-
Carefully remove the culture medium from the wells.
-
Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature (RT).
-
Wash twice with 50 µL of PBS.
-
Add 50 µL of Permeabilization Buffer and incubate for 10 minutes at RT.
-
Wash twice with 50 µL of PBS.
-
Add 50 µL of Blocking Buffer and incubate for 1 hour at RT.
-
(Optional, for spindle analysis) Incubate with primary antibody (anti-α-Tubulin) diluted in blocking buffer overnight at 4°C. Wash 3x with PBS. Incubate with fluorescent secondary antibody for 1 hour at RT. Wash 3x with PBS.
-
Add 50 µL of a staining solution containing Hoechst 33342 and fluorescently-labeled Phalloidin in PBS. Incubate for 20 minutes at RT, protected from light.
-
Wash twice with 50 µL of PBS. Leave the final 50 µL of PBS in the wells for imaging.
-
Seal the plates.
-
High-Content Imaging and Analysis
-
Image Acquisition:
-
Use an automated high-content imaging system.
-
Acquire images from at least two sites per well using a 20x objective.
-
Use appropriate channels for each fluorophore (e.g., DAPI for Hoechst, FITC for Phalloidin/Alexa Fluor 488, TRITC for Alexa Fluor 568).
-
-
Image Analysis:
-
Use a predefined image analysis workflow (e.g., using software like CellProfiler or proprietary instrument software).
-
Identify Nuclei: Segment nuclei based on the Hoechst channel.
-
Identify Cytoplasm: Segment the cell body based on the Phalloidin channel, using the nuclei as seeds.
-
Measure Features: Quantify features for each identified cell, including:
-
Cell count per image.
-
Nuclear area, intensity, and roundness.
-
Number of micronuclei per cell (identified as small, secondary DNA bodies).
-
Integrated DNA intensity for cell cycle profiling.
-
-
Calculate well-level averages and standard deviations for all parameters.
-
Data Analysis and Hit Identification Logic
The final step is to analyze the quantitative phenotypic data to identify synergistic hits. A synergy score (e.g., a Bliss independence or Loewe additivity model) can be calculated to formally identify interactions stronger than expected.
The diagram below illustrates the logic for identifying a synergistic hit based on the cell count readout.
Caption: Logical workflow for identifying a synergistic hit.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Troubleshooting & Optimization
Optimizing BAY-524 Concentration for Bub1 Inhibition: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing BAY-524, a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to facilitate the effective use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-competitive inhibitor of Bub1 kinase.[1][2] By binding to the ATP-binding pocket of the Bub1 kinase domain, it blocks the transfer of phosphate (B84403) from ATP to its substrates, thereby inhibiting the kinase activity of Bub1.[1]
Q2: What are the known substrates of Bub1 kinase?
A2: The primary and best-validated substrate of Bub1 kinase is histone H2A, which it phosphorylates at threonine 120 (H2A-T120p).[1][3][4] This phosphorylation event is crucial for the centromeric recruitment of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC).[1][2] Another identified substrate is Cdc20.[3]
Q3: What is a recommended starting concentration for this compound in cell-based assays?
A3: Based on published data, a concentration range of 7-10 µM has been shown to achieve near-maximal inhibition of Bub1 kinase activity in various cell lines, including HeLa and RPE1 cells.[1][2][4] However, the optimal concentration can be cell-type dependent, and it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: What are the expected cellular phenotypes upon Bub1 kinase inhibition by this compound?
A4: Inhibition of Bub1 kinase activity with this compound has been shown to lead to several distinct cellular phenotypes, including:
-
Displacement of Shugoshin and the Chromosomal Passenger Complex (CPC) from centromeres.[1][2]
-
Minor effects on mitotic progression and Spindle Assembly Checkpoint (SAC) function when used as a single agent.[1][5]
-
Sensitization of cells to low doses of taxanes like paclitaxel.[1][2]
Q5: Does this compound affect the scaffolding functions of Bub1?
A5: this compound is a kinase inhibitor and is designed to specifically block the catalytic activity of Bub1. Studies comparing the effects of this compound with Bub1 protein depletion (e.g., via siRNA) have helped to differentiate between the catalytic and non-catalytic (scaffolding) functions of Bub1.[1][2] While this compound primarily impacts catalytic functions, it's important to consider that disrupting kinase activity might indirectly influence protein-protein interactions that contribute to scaffolding roles.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibition of Bub1 activity observed. | Suboptimal this compound Concentration: The concentration of this compound may be too low for the specific cell line or experimental conditions. | Perform a dose-response experiment (e.g., from 1 µM to 30 µM) to determine the optimal inhibitory concentration for your cell line.[1][6] |
| Compound Instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored as recommended by the supplier (typically at -20°C or -80°C).[4] Prepare fresh dilutions from a stock solution for each experiment. | |
| High Cell Density: A high cell density can lead to increased metabolism or sequestration of the inhibitor. | Optimize cell seeding density to ensure consistent and effective inhibitor concentration per cell. | |
| Assay Sensitivity: The assay used to measure Bub1 inhibition (e.g., Western blot for H2A-T120p) may not be sensitive enough. | Optimize your Western blot protocol, including antibody concentrations and incubation times. Consider using more sensitive detection methods. | |
| High cellular toxicity observed at effective concentrations. | Off-target Effects: Although this compound is reported to be selective, high concentrations may lead to off-target effects. | Use the lowest effective concentration determined from your dose-response curve. Consider testing the inhibitor in a different cell line to check for cell-type-specific toxicity. |
| Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your culture medium is below a toxic threshold (typically <0.5%). Include a vehicle-only control in your experiments. | |
| Inconsistent results between experiments. | Variability in Cell Synchronization: If experiments are performed on synchronized cells, inconsistencies in synchronization efficiency can lead to variable results. | Monitor cell cycle synchronization efficiency using methods like flow cytometry. |
| Inconsistent Incubation Times: The duration of inhibitor treatment can significantly impact the observed phenotype. | Strictly adhere to a consistent incubation time for all experiments. | |
| Reagent Variability: Differences in batches of reagents, including cell culture media and antibodies, can contribute to variability. | Use reagents from the same batch whenever possible and validate new batches before use. |
Quantitative Data Summary
| Parameter | Value | Assay Condition | Reference |
| IC50 (in vitro) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain (amino acids 704-1085) with 2 mM ATP. | [1][2][4] |
| Effective Cellular Concentration | 7 - 10 µM | Near-maximal inhibition of H2A-T120 phosphorylation in HeLa and hTERT-RPE1 cells. | [1][2][4] |
| Cellular IC50 (BAY-1816032, a related Bub1 inhibitor) | 29 ± 23 nM | Inhibition of H2A-T120 phosphorylation in nocodazole-arrested HeLa cells after 1 hour. | [7] |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in a Cell-Based Assay
Objective: To determine the concentration of this compound required to inhibit 50% of Bub1 kinase activity in a specific cell line by measuring the phosphorylation of its substrate, histone H2A at T120.
Materials:
-
Adherent cell line of interest (e.g., HeLa, RPE1)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Nocodazole (B1683961) (for mitotic arrest)
-
96-well plates
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A-T120
-
Secondary antibody: fluorescently labeled (e.g., Alexa Fluor 488)
-
DAPI (for nuclear staining)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of the assay. Incubate for 24 hours.
-
Mitotic Arrest: Treat cells with nocodazole (e.g., 100 ng/mL) for 12-16 hours to enrich for mitotic cells.
-
Inhibitor Treatment: Prepare a serial dilution of this compound in complete medium. A typical concentration range to test would be 0.01, 0.1, 0.5, 1, 5, 10, 20, and 30 µM. Include a DMSO-only vehicle control.
-
Remove the nocodazole-containing medium and add the medium with the different concentrations of this compound.
-
Incubate for 1-2 hours.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary antibody against phospho-H2A-T120 overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or fluorescence microscope.
-
Quantify the mean fluorescence intensity of phospho-H2A-T120 staining in the nucleus of mitotic cells.
-
Normalize the data to the vehicle control (100% activity) and a background control (0% activity).
-
Plot the normalized data against the logarithm of the this compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. aacrjournals.org [aacrjournals.org]
BAY-524 solubility in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information for the use of BAY-524 in cell culture experiments. The following troubleshooting guides and frequently asked questions (FAQs) address common issues to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). It is highly soluble in DMSO, and a stock solution can be prepared at a concentration of up to 166.67 mg/mL (345.44 mM)[1]. Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous grade and store the stock solution properly to maintain its stability[1].
Q2: How should I prepare the working solution of this compound in my cell culture medium?
A2: Direct dilution of a high-concentration DMSO stock of this compound into aqueous cell culture media may lead to precipitation. It is recommended to perform a serial dilution to prepare your final working concentration. For example, first, dilute the main stock in DMSO to an intermediate concentration before further diluting into the cell culture medium. To minimize the final DMSO concentration in your culture, it is advisable to prepare a higher intermediate stock concentration. The final DMSO concentration should ideally be below 0.5% to avoid solvent-induced cytotoxicity.
Q3: What is the typical working concentration of this compound in cell culture experiments?
A3: The effective working concentration of this compound can vary depending on the cell line and the specific experimental endpoint. However, published studies have shown that this compound effectively inhibits Bub1 kinase activity in cells at concentrations ranging from 7 to 10 µM[1].
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase[1]. Bub1 is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures proper chromosome segregation during mitosis. By inhibiting Bub1 kinase activity, this compound disrupts the localization of key checkpoint proteins, leading to defects in the SAC and potentially sensitizing cancer cells to other anti-mitotic agents[1].
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Symptoms:
-
Visible particles or cloudiness in the cell culture medium after adding this compound.
-
Crystals observed at the bottom of the culture vessel upon microscopic examination.
Possible Causes:
-
Low Aqueous Solubility: this compound has poor solubility in aqueous solutions. Direct dilution of a concentrated DMSO stock into the medium can cause it to crash out of solution.
-
High Final Concentration: The desired working concentration may exceed the solubility limit of this compound in the specific cell culture medium.
-
Interactions with Medium Components: Components in the serum or the medium itself can sometimes interact with the compound, reducing its solubility.
Solutions:
-
Optimize Dilution Method:
-
Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).
-
Perform an intermediate dilution of the stock solution in your cell culture medium (e.g., to 100 µM). It is critical to add the DMSO stock to the medium dropwise while vortexing or gently mixing to ensure rapid dispersion.
-
Use this intermediate dilution to prepare your final working concentrations.
-
-
Use a Co-Solvent System: For problematic compounds, a co-solvent system can improve solubility. A published protocol for creating a clear aqueous solution of a similar compound involves using DMSO, PEG300, and Tween-80[1]. However, the toxicity of these excipients on your specific cell line should be evaluated.
-
Reduce Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is as low as possible (ideally ≤ 0.1%) to minimize its effect on compound solubility and cell health.
-
Pre-warm the Medium: Adding the compound to pre-warmed cell culture medium (37°C) can sometimes help to keep it in solution.
-
Consider Serum Levels: The presence of serum proteins can sometimes help to solubilize hydrophobic compounds. If you are using serum-free media, you may encounter more solubility issues.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Notes | Reference |
| DMSO | 166.67 mg/mL (345.44 mM) | Use of newly opened, anhydrous DMSO is recommended. | [1] |
Table 2: Recommended Working Concentrations in Cellular Assays
| Cell Lines | Concentration Range | Outcome | Reference |
| HeLa, hTERT-RPE1 | 7 - 10 µM | Inhibition of Bub1 kinase activity, reduced phosphorylation of histone H2A-T120. | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution for Cell Culture
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
Pre-warmed cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
Procedure:
-
Prepare a 10 mM Stock Solution:
-
Calculate the amount of this compound powder needed to make a 10 mM stock solution in DMSO. (Molecular Weight of this compound: 482.53 g/mol )
-
Under sterile conditions, dissolve the calculated amount of this compound in the appropriate volume of anhydrous DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
-
-
Prepare an Intermediate Dilution (e.g., 100 µM):
-
Pre-warm your cell culture medium to 37°C.
-
In a sterile tube, add the required volume of pre-warmed medium.
-
While gently vortexing the medium, add the appropriate volume of the 10 mM this compound stock solution dropwise to achieve a 100 µM concentration. (e.g., 10 µL of 10 mM stock into 990 µL of medium).
-
Visually inspect the solution for any signs of precipitation.
-
-
Prepare the Final Working Dilution:
-
Add the appropriate volume of the 100 µM intermediate solution to your cell culture plates containing pre-warmed medium to achieve your desired final concentration (e.g., 10 µM).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound as a Bub1 kinase inhibitor.
Caption: Experimental workflow for using this compound in cell culture.
Caption: Troubleshooting decision tree for this compound precipitation.
References
Potential off-target effects of BAY-524
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of BAY-524. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective ATP-competitive inhibitor of Bub1 (budding uninhibited by benzimidazoles 1) kinase.[1][2][3] It specifically inhibits the catalytic domain of human Bub1.[1][3]
Q2: There are conflicting reports online identifying this compound as a PRMT5 inhibitor. Is this accurate?
The consensus in peer-reviewed literature and from multiple chemical suppliers is that this compound is a Bub1 kinase inhibitor.[1][2][3][4][5] The claim that it targets PRMT5 appears to be an error from a single source and is not supported by the broader scientific evidence.
Q3: What are the known on-target effects of this compound in cells?
As a Bub1 kinase inhibitor, this compound's primary effects relate to mitotic progression. These include:
-
Reduced Phosphorylation of Histone H2A: this compound treatment leads to a significant reduction in the phosphorylation of histone H2A at threonine 120 (H2A-pT120), a direct substrate of Bub1.[1][6][7]
-
Mislocalization of the Chromosomal Passenger Complex (CPC): Inhibition of Bub1 kinase activity with this compound results in the displacement of the CPC, including Aurora B kinase, from the centromeres.[6][7][8]
-
Impaired Shugoshin (Sgo1/2) Localization: The proper localization of Sgo1 and Sgo2 to the centromeres is dependent on Bub1 kinase activity, and this is disrupted by this compound treatment.[1][6][7]
-
Chromosome Cohesion and Segregation Defects: While this compound has minor effects on mitotic progression when used alone, it can cause defects in chromosome arm resolution.[5][6][8] When combined with microtubule-stabilizing agents like paclitaxel, it synergistically increases the rate of chromosome segregation errors.[4][6][8]
Q4: How selective is this compound? Have off-target kinase screening panels been run?
This compound is considered a highly selective inhibitor. While extensive public data on the off-target profile of this compound itself is limited, a closely related and structurally similar Bub1 inhibitor, BAY-320, has been profiled extensively. These studies demonstrate high selectivity for Bub1. For BAY-320, inhibition of off-target kinases typically required concentrations at least 20 times higher than that needed to inhibit Bub1.[6] Given the structural and functional similarities, this compound is expected to have a comparable high degree of selectivity. One study noted that at effective Bub1 inhibitory concentrations, this compound did not affect the phosphorylation of a major substrate of the kinase Haspin, indicating specificity.[6][7]
Troubleshooting Guide
Q1: I am observing a phenotype that is not consistent with Bub1 inhibition. Could this be an off-target effect?
While this compound is highly selective, off-target effects are a possibility, especially at high concentrations. Here’s how to troubleshoot:
-
Confirm On-Target Activity: First, verify that you are observing the expected on-target effects of Bub1 inhibition in your experimental system. The most reliable readout is a dose-dependent decrease in the phosphorylation of histone H2A at T120.
-
Perform a Dose-Response Experiment: Determine if the unexpected phenotype is observed at the same concentration range that effectively inhibits Bub1. Off-target effects are more likely to occur at higher concentrations.
-
Use a Secondary Inhibitor: If possible, use a structurally different Bub1 inhibitor to see if the same phenotype is reproduced.
-
Consider the Cellular Context: The expression levels of potential off-target kinases can vary between cell lines, which might lead to cell-line-specific off-target effects.
Q2: My results with this compound are different in my cell line compared to published data. Why could this be?
Differences in experimental outcomes between cell lines can arise from several factors:
-
Expression Levels of Bub1 and Related Proteins: The abundance of Bub1 and components of the spindle assembly checkpoint can vary, influencing the cellular response to inhibition.
-
Cell Cycle Profile: The proportion of cells in mitosis at the time of treatment will significantly impact the observed effects.
-
Drug Efflux and Metabolism: Differences in the expression of drug transporters (e.g., P-glycoprotein) can alter the intracellular concentration of this compound.
Quantitative Data on Inhibitor Selectivity
The following table summarizes the inhibitory activity of this compound and the closely related compound BAY-320 against Bub1. Data for BAY-320 from a broad kinase panel is included as a reference for the expected selectivity of this compound.
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | Human Bub1 (recombinant catalytic domain) | In vitro kinase assay | 450 ± 60 nM | [7] |
| BAY-320 | Human Bub1 (recombinant catalytic domain) | In vitro kinase assay | 680 ± 280 nM | [7] |
| BAY-320 | Panel of 222 human protein kinases | In vitro kinase assay | Modest cross-reactivity at 10 µM | [7] |
Experimental Protocols
1. In Vitro Bub1 Kinase Assay
This protocol is designed to measure the direct inhibitory effect of this compound on Bub1 kinase activity.
-
Materials:
-
Recombinant human Bub1 kinase (catalytic domain)
-
Recombinant histone H2A substrate
-
γ-³²P-ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound dissolved in DMSO
-
SDS-PAGE gels and autoradiography equipment
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant Bub1 kinase, and the histone H2A substrate.
-
Add this compound at various concentrations (typically a serial dilution from nM to µM range). Include a DMSO-only control.
-
Initiate the kinase reaction by adding γ-³²P-ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding SDS loading buffer.
-
Separate the reaction products by SDS-PAGE.
-
Visualize the phosphorylated histone H2A by autoradiography.
-
Quantify the band intensities to determine the IC50 value of this compound.
-
2. Cellular Assay for Bub1 Inhibition (Immunofluorescence)
This protocol assesses the effect of this compound on the phosphorylation of histone H2A at T120 in cultured cells.
-
Materials:
-
Cultured cells (e.g., HeLa, RPE1)
-
This compound dissolved in DMSO
-
Mitotic arresting agent (e.g., nocodazole)
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against phospho-histone H2A (T120)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Fluorescence microscope
-
-
Procedure:
-
Seed cells on coverslips and allow them to adhere.
-
Treat cells with a mitotic arresting agent like nocodazole (B1683961) to enrich the mitotic population.
-
Add this compound at various concentrations to the cell culture medium. Include a DMSO-only control.
-
Incubate for a suitable duration (e.g., 1-2 hours).
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific antibody binding with BSA.
-
Incubate with the primary antibody against H2A-pT120.
-
Wash and incubate with the fluorescently labeled secondary antibody and DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity at the kinetochores.
-
Visualizations
Caption: Bub1 signaling pathway at the kinetochore.
Caption: Troubleshooting workflow for off-target effects.
References
- 1. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 2. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 8. pnas.org [pnas.org]
BAY-524 Immunofluorescence Technical Support Center
Welcome to the technical support center for troubleshooting immunofluorescence (IF) experiments involving BAY-524. This guide provides answers to frequently asked questions, detailed protocols, and troubleshooting advice to help researchers, scientists, and drug development professionals obtain clear and reliable results.
Understanding this compound's Mechanism of Action
This compound is a potent and specific inhibitor of the Bub1 (Budding uninhibited by benzimidazoles 1) kinase.[1][2][3] In cell biology research, particularly in studies of mitosis, this compound is used to probe the catalytic functions of Bub1. Its primary effects include reducing the phosphorylation of histone H2A at threonine 120 (H2A-pT120) and altering the localization of crucial mitotic proteins like Shugoshin (Sgo1/Sgo2) and the Chromosomal Passenger Complex (CPC).[2][4] Immunofluorescence is a key method for visualizing these drug-induced changes within the cell.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during immunofluorescence experiments with this compound.
Problem 1: Weak or No Signal
Question: I am not seeing any fluorescent signal, or the signal is very weak in both my control and this compound treated samples. What could be the cause?
Answer: This issue often points to a problem with the staining protocol or reagents rather than the drug treatment itself.
Possible Causes and Solutions:
-
Inactive Antibodies: The primary or secondary antibody may have lost activity due to improper storage or repeated freeze-thaw cycles.[5]
-
Incorrect Antibody Concentration: The concentration of the primary or secondary antibody may be too low.
-
Epitope Masking by Fixation: The fixation process, especially with paraformaldehyde, can sometimes mask the epitope your primary antibody is meant to recognize.[5]
-
Low Target Protein Expression: The protein of interest may not be abundantly present in your cell type.[5][9]
-
Photobleaching: The fluorescent signal may have been destroyed by prolonged exposure to light during imaging.[10]
-
Solution: Minimize light exposure, use an anti-fade mounting medium, and image samples immediately after preparation.[10]
-
Problem 2: High Background or Non-Specific Staining
Question: My images have high background fluorescence, making it difficult to see the specific signal. How can I fix this?
Answer: High background is typically caused by non-specific binding of antibodies or by natural fluorescence from the sample itself.[7][11]
Possible Causes and Solutions:
-
Antibody Concentration Too High: Using too much primary or secondary antibody is a common cause of non-specific binding.[7][9][12]
-
Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[7][9][13]
-
Inadequate Washing: Insufficient washing between steps can leave unbound antibodies behind.
-
Solution: Ensure you are washing the samples at least three times with a suitable wash buffer (e.g., PBS with 0.1% Tween 20) between antibody incubations.[5]
-
-
Secondary Antibody Cross-Reactivity: The secondary antibody may be binding non-specifically to the sample.[11]
-
Solution: Run a "secondary antibody only" control (omitting the primary antibody) to check for non-specific binding.[7] If staining occurs, consider using a pre-adsorbed secondary antibody.
-
-
Autofluorescence: Some cells and tissues naturally fluoresce, which can be mistaken for background.[6][11]
-
Solution: View an unstained sample under the microscope to check for autofluorescence.[6] If present, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or using a different fluorophore with a longer wavelength (e.g., red or far-red) that is less prone to autofluorescence.[6]
-
Problem 3: Signal Fades Quickly During Imaging
Question: My fluorescent signal looks good initially but disappears rapidly when I try to capture an image. What is happening?
Answer: This phenomenon is called photobleaching, where high-intensity light causes irreversible damage to the fluorophore, preventing it from emitting light.[14]
Possible Causes and Solutions:
-
Excessive Light Exposure: The longer and more intense the excitation light, the faster photobleaching occurs.[14]
-
Solution: Keep the sample out of the light path except when actively viewing or imaging. Reduce the laser power or illumination intensity on the microscope to the lowest level necessary for visualization.[15]
-
-
Lack of Protective Medium: Standard buffers do not protect fluorophores from photobleaching.
-
Fluorophore Instability: Some fluorophores are inherently more susceptible to photobleaching than others (e.g., FITC is less stable than Alexa Fluor dyes).[15]
-
Solution: Choose photostable fluorophores for your secondary antibodies, especially for confocal microscopy or if you need to acquire multiple images over time.[15]
-
Quantitative Data for this compound Experiments
The following table summarizes key quantitative parameters for using this compound, derived from published research.
| Parameter | Value | Cell Lines | Notes | Reference |
| In Vitro IC₅₀ | 450 ± 60 nM | Recombinant human Bub1 | Concentration required to inhibit 50% of Bub1 kinase activity in a cell-free assay. | [2] |
| Effective Cellular Concentration | 7 - 10 µM | HeLa, hTERT-RPE1 | Concentration range for near-maximal inhibition of H2A-pT120 in cultured cells. | [2] |
| Typical Incubation Time | 1 - 14 hours | HeLa, hTERT-RPE1 | Incubation time depends on the specific mitotic event being studied. | [1][2] |
Experimental Protocols
Protocol: Immunofluorescence Staining for H2A-pT120 after this compound Treatment
This protocol provides a detailed methodology for treating cultured cells with this compound and performing immunofluorescence to visualize its effect on the phosphorylation of Histone H2A at T120.
Materials:
-
Adherent cells (e.g., HeLa)
-
Glass coverslips (sterilized and potentially coated with poly-L-lysine)
-
Cell culture medium
-
This compound stock solution (in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Fixative: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 5% Normal Goat Serum (or serum from secondary antibody host) with 0.1% BSA in PBS
-
Primary Antibody: Rabbit anti-phospho-Histone H2A (T120)
-
Secondary Antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
Nuclear Counterstain: DAPI
-
Anti-fade mounting medium
Procedure:
-
Cell Preparation: Seed cells onto sterile glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.[17] Culture for 24-48 hours.
-
Drug Treatment: Prepare working dilutions of this compound in fresh culture medium. Treat cells with the final desired concentration (e.g., 10 µM) and a vehicle control (DMSO) for the specified duration (e.g., 3 hours).
-
Fixation: Gently aspirate the culture medium. Wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.[18]
-
Washing: Aspirate the fixative and wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Add Permeabilization Buffer (0.1% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. This allows antibodies to enter the cell and access nuclear antigens.[19]
-
Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[20]
-
Primary Antibody Incubation: Dilute the primary anti-H2A-pT120 antibody in Blocking Buffer to its optimal concentration. Aspirate the blocking solution from the coverslips and add the diluted primary antibody. Incubate overnight at 4°C in a humidified chamber.[17][20]
-
Secondary Antibody Incubation: Wash the coverslips three times with PBS for 5 minutes each. Dilute the fluorophore-conjugated secondary antibody and DAPI in Blocking Buffer. Add the solution to the coverslips and incubate for 1 hour at room temperature, protected from light.[18]
-
Final Washes: Wash the coverslips three times with PBS for 5 minutes each, keeping them protected from light.
-
Mounting: Briefly rinse the coverslips in distilled water. Use forceps to carefully remove the coverslip from the well and place it cell-side down onto a drop of anti-fade mounting medium on a microscope slide.
-
Imaging: Seal the edges of the coverslip with clear nail polish and allow it to dry. Image the slide using a fluorescence or confocal microscope with the appropriate filters for your chosen fluorophore and DAPI.
Troubleshooting Decision Tree
Use this flowchart to diagnose and solve common issues systematically.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hycultbiotech.com [hycultbiotech.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. ICC/IF Troubleshooting | Antibodies.com [antibodies.com]
- 9. Immunofluorescence Troubleshooting Tips [elabscience.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. vectorlabs.com [vectorlabs.com]
- 12. sinobiological.com [sinobiological.com]
- 13. ibidi.com [ibidi.com]
- 14. vectorlabs.com [vectorlabs.com]
- 15. researchgate.net [researchgate.net]
- 16. biocompare.com [biocompare.com]
- 17. usbio.net [usbio.net]
- 18. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 19. Immunofluorescence Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 20. biossusa.com [biossusa.com]
BAY-524 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of BAY-524, a potent Bub1 kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (lyophilized) form of this compound?
A: The lyophilized form of this compound should be stored at -20°C in a desiccated environment. Under these conditions, the chemical is stable for up to 36 months.[1]
Q2: What are the recommended storage conditions for this compound stock solutions?
A: Stock solutions of this compound are typically prepared in DMSO. For long-term storage, it is recommended to store these solutions at -80°C, which ensures stability for up to 2 years.[2] For shorter-term storage, -20°C is acceptable for up to 1 year.[2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: How long is a this compound solution stable once prepared?
A: For optimal results, it is recommended to use freshly prepared working solutions on the same day, especially for in vivo experiments.[2] If you need to store a solution, it is best to keep it at -20°C and use it within one month to avoid loss of potency.[1]
Q4: In which solvent should I dissolve this compound?
A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental use, stock solutions are typically prepared in DMSO.
Q5: Are there any special handling instructions for this compound?
A: While no specific light or air sensitivity has been reported, it is always good practice to handle all chemical compounds with care. Keep the container tightly sealed and protect it from moisture. For in-cell western assays and immunofluorescence, experiments have been conducted using working solutions prepared from DMSO stocks.[3]
Data Presentation: Storage Conditions
| Form | Storage Temperature | Duration | Additional Notes |
| Lyophilized Solid | -20°C | Up to 36 months | Keep desiccated.[1] |
| Stock Solution in DMSO | -80°C | Up to 2 years | Recommended for long-term storage.[2] |
| Stock Solution in DMSO | -20°C | Up to 1 year | Suitable for shorter-term storage.[2] |
| Working Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles.[1] |
| In Vivo Working Solution | Use immediately | N/A | Prepare fresh on the day of use.[2] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in the vial upon receipt. | The compound may have precipitated out of the solvent during shipping or storage. | Gently warm the vial to 37°C and sonicate or vortex to redissolve the compound. Visually inspect to ensure the solution is clear before use. |
| Precipitation observed after diluting the DMSO stock solution in an aqueous buffer or cell culture medium. | The solubility of this compound is lower in aqueous solutions. The final concentration of DMSO may be too low to keep the compound in solution. | Try to minimize the final concentration of the compound in the aqueous medium. Ensure that the final DMSO concentration is sufficient to maintain solubility. You can perform a small-scale test to determine the solubility limit in your specific medium. If precipitation persists, consider using a different formulation for your working solution, such as those used for in vivo studies which include co-solvents like PEG300 and Tween-80.[2] |
| Inconsistent or weaker than expected experimental results. | This could be due to degradation of the compound. | Ensure that you are using a fresh aliquot of the stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[3] Prepare working solutions fresh before each experiment and do not store them for extended periods, especially at room temperature or 4°C. Verify the concentration of your stock solution. |
| Difficulty dissolving the solid compound. | The compound may require assistance to fully dissolve. | Use sonication or gentle heating to aid dissolution.[2] Ensure you are using a suitable solvent like DMSO. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO:
-
Weigh the required amount of solid this compound.
-
Add the appropriate volume of high-purity DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution from this compound (Molecular Weight: 482.48 g/mol ), you would dissolve 4.82 mg of the compound in 1 mL of DMSO.
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as recommended.
Preparation of an In Vivo Working Solution (Example Protocol 1):
This protocol yields a clear solution of ≥ 4.17 mg/mL.[2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 41.7 mg/mL).
-
To prepare 1 mL of the working solution, take 100 µL of the DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix again until the solution is homogeneous.
-
Add 450 µL of saline to reach a final volume of 1 mL.
Preparation of an In Vivo Working Solution (Example Protocol 2):
This protocol yields a clear solution of ≥ 4.17 mg/mL.[2]
-
Start with a concentrated stock solution of this compound in DMSO (e.g., 41.7 mg/mL).
-
To prepare 1 mL of the working solution, take 100 µL of the DMSO stock solution.
-
Add 900 µL of corn oil and mix thoroughly.
Visualizations
Caption: Recommended workflow for the preparation and storage of this compound solutions.
Caption: General factors that can influence the stability of a chemical compound.
References
Interpreting unexpected phenotypes with BAY-524
Welcome to the technical support center for BAY-524. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound and to help interpret unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the protein serine-threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1][2][3] It specifically targets the catalytic activity of Bub1, which plays a crucial role in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[1][4][5] The primary downstream effect of Bub1 kinase activity is the phosphorylation of histone H2A on threonine 120 (H2A-pT120).[1][3] This phosphorylation event is critical for the proper localization of Shugoshin proteins and the chromosomal passenger complex (CPC) to the centromere, which ensures correct kinetochore-microtubule attachments and chromosome arm cohesion.[1][3][4]
Q2: Why do I observe only minor effects on mitotic timing when using this compound as a single agent?
This is an expected observation and a key finding in the characterization of this compound.[1][3][4] While the depletion of the entire Bub1 protein leads to significant delays in mitotic progression, the specific inhibition of its kinase activity by this compound results in only minor effects on the overall timing of mitosis.[1][3] This suggests that Bub1 has critical non-catalytic scaffolding functions that are independent of its kinase activity and are essential for the spindle assembly checkpoint.[1][4] Therefore, while this compound effectively inhibits Bub1's catalytic function, the scaffolding function remains intact, leading to a less severe mitotic phenotype when used alone.
Q3: Is this compound known to have off-target effects?
Studies have shown that this compound is a highly selective inhibitor for Bub1 kinase.[1][3] When tested against a large panel of protein kinases, this compound and its analogue BAY-320 showed minimal cross-reactivity.[1] Furthermore, the cellular phenotypes observed with this compound treatment are consistent with those seen after the depletion of Bub1, which strongly argues against significant off-target effects being the primary driver of the observed cellular responses.[1][6]
Troubleshooting Guides
Issue 1: My cells do not show a significant anti-proliferative phenotype with this compound alone.
This is a common and expected observation. As a single agent, this compound has limited anti-proliferative activity because it only has a minor impact on mitotic progression.[1][3][4] The primary therapeutic potential of this compound is realized when it is used in combination with microtubule-targeting agents like Paclitaxel.
-
Recommendation: To observe a potent anti-proliferative effect, co-administer this compound with a low dose of Paclitaxel. This combination has been shown to synergistically impair chromosome segregation, leading to a significant decrease in cell proliferation.[1][3][4][5]
Issue 2: I am observing a dramatic increase in chromosome segregation errors and cell death when combining this compound with Paclitaxel. Is this expected?
Yes, this synergistic effect is the key therapeutic mechanism of this compound.[1][3][4] Paclitaxel increases the rate of kinetochore-microtubule attachment errors. In normal cells, the chromosomal passenger complex (CPC), localized by Bub1, would help correct these errors. However, this compound's inhibition of Bub1 kinase displaces the CPC from the centromeres.[1] This leaves the cells unable to correct the Paclitaxel-induced errors, leading to severe chromosome segregation defects and subsequent cell death.
Issue 3: How can I confirm that this compound is active in my cell line?
The most direct way to confirm the cellular activity of this compound is to measure the phosphorylation of its direct substrate, histone H2A at threonine 120 (H2A-pT120).
-
Verification Method: Treat your cells with this compound for a sufficient period (e.g., 1-3 hours) and then perform a Western blot analysis on cell lysates using an antibody specific for H2A-pT120. A significant reduction in the H2A-pT120 signal compared to a vehicle-treated control indicates that this compound is effectively inhibiting Bub1 kinase in your cells.[1][4]
Quantitative Data Summary
| Compound | Target | IC50 | Assay Conditions | Reference |
| This compound | Human Bub1 (recombinant catalytic domain) | 450 ± 60 nM | In vitro kinase assay with 2 mM ATP | [1][2] |
| BAY-320 (Analogue) | Human Bub1 (recombinant catalytic domain) | 680 ± 280 nM | In vitro kinase assay with 2 mM ATP | [1] |
Experimental Protocols
Protocol 1: Western Blot for H2A-pT120
This protocol describes how to confirm the activity of this compound in cells by measuring the phosphorylation of histone H2A at T120.
-
Cell Culture and Treatment: Plate your cells of interest and grow them to 70-80% confluency. Treat the cells with the desired concentration of this compound (e.g., 7-10 µM) or a vehicle control (e.g., DMSO) for 1-3 hours.
-
Cell Lysis: Aspirate the media, wash the cells with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against H2A-pT120 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use an antibody against total Histone H2A or another loading control to ensure equal loading.
Protocol 2: Cell Proliferation Assay for Synergy with Paclitaxel
This protocol is to assess the synergistic anti-proliferative effect of this compound and Paclitaxel.
-
Cell Plating: Seed cells into a 96-well plate at a density appropriate for a 72-hour proliferation assay. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and Paclitaxel. Treat the cells with:
-
This compound alone
-
Paclitaxel alone
-
A combination of this compound and Paclitaxel
-
A vehicle control (DMSO)
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a CO2 incubator.
-
Viability Assessment: Measure cell viability using a suitable assay, such as one based on resazurin (B115843) reduction (e.g., CellTiter-Blue®) or ATP content (e.g., CellTiter-Glo®), according to the manufacturer's instructions.
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot dose-response curves and calculate the IC50 values for each treatment condition.
-
Use a synergy analysis software (e.g., based on the Bliss independence or Loewe additivity models) to determine if the combination of this compound and Paclitaxel is synergistic.
-
Visualizations
Caption: Signaling pathway of Bub1 kinase and the inhibitory action of this compound.
Caption: Experimental workflow for testing synergy between this compound and Paclitaxel.
Caption: Troubleshooting logic for interpreting results from this compound experiments.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
How to minimize BAY-524 toxicity in cells
Welcome to the technical support center for BAY-524, a potent and selective Bub1 kinase inhibitor. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cellular experiments and to address potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent ATP-competitive inhibitor of Bub1 kinase.[1] Its primary function in cells is to block the catalytic activity of Bub1, which plays a crucial role in the spindle assembly checkpoint (SAC) and proper chromosome segregation during mitosis.[2][3] Specifically, Bub1 kinase activity is essential for the localization of Shugoshin and the chromosomal passenger complex (CPC) to the centromeres.[2][3][4]
Q2: What are the expected cellular phenotypes after treating cells with this compound?
A2: Treatment with this compound leads to specific mitotic phenotypes. You can expect to observe:
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Inhibition of histone H2A phosphorylation at threonine 120 (p-H2A-T120), a direct substrate of Bub1.[2][4]
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Mislocalization of the chromosomal passenger complex (CPC) and Shugoshin from the centromeres to the chromosome arms.[2][4]
-
When used as a single agent, this compound has only minor effects on the duration of mitosis or the spindle assembly checkpoint (SAC).[2][3][4]
Q3: Is this compound toxic to cells when used alone?
A3: At effective concentrations for Bub1 inhibition (typically 7-10 µM), this compound is not reported to be overtly cytotoxic when used as a single agent.[2][4] It does not significantly affect cell cycle progression on its own.[4] The term "toxicity" in the context of this compound often refers to its potentiation of the cytotoxic effects of other anti-cancer agents.
Q4: Why do I observe increased cell death and chromosome mis-segregation when combining this compound with other drugs?
A4: this compound has been shown to have a synergistic effect with microtubule-targeting agents like Paclitaxel.[2][3][4] By inhibiting Bub1, this compound compromises the cell's ability to correct microtubule-kinetochore attachment errors, which are induced by drugs like Paclitaxel. This leads to a significant increase in chromosome segregation errors and subsequent cell death.[2][4] This sensitization is a key aspect of its potential therapeutic application.
Q5: What is the recommended working concentration for this compound in cell culture?
A5: Based on published studies, near-maximal inhibition of Bub1 kinase activity in intact HeLa and RPE1 cells is achieved at concentrations of 7–10 μM.[2][4] However, it is always recommended to perform a dose-response experiment in your specific cell line to determine the optimal concentration.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable phenotype after this compound treatment. | 1. Suboptimal concentration: The concentration of this compound may be too low for your cell line. 2. Inactive compound: The compound may have degraded. 3. Assay timing: The endpoint of your assay may not be optimal for observing the effects of Bub1 inhibition. | 1. Perform a dose-response curve (e.g., 1-20 µM) and assess a known downstream marker of Bub1 activity, such as phosphorylation of histone H2A at T120, by immunofluorescence or Western blot.[2][4] 2. Ensure proper storage of this compound according to the manufacturer's instructions. 3. For mitotic phenotypes, ensure cells are properly synchronized and harvested at an appropriate time point after treatment. |
| High levels of cell death in combination studies. | 1. Synergistic toxicity: this compound is known to sensitize cells to other anti-mitotic agents.[2][3][4] 2. High concentrations of either compound: The concentrations of this compound or the combination drug may be too high. | 1. This is an expected outcome. To modulate the effect, perform a matrix of dose-responses for both this compound and the combination drug to find a concentration that provides the desired level of synergy without excessive toxicity. 2. Lower the concentration of one or both compounds. |
| Inconsistent results between experiments. | 1. Cell cycle synchronization: Variability in the efficiency of cell synchronization can lead to inconsistent results. 2. Cell density: Cell confluence can affect drug response. | 1. Ensure a consistent and validated protocol for cell cycle synchronization. 2. Plate cells at a consistent density for all experiments. |
| Concerned about off-target effects. | 1. High concentration: Although highly selective, very high concentrations of any inhibitor can lead to off-target effects.[5] | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiments. The literature suggests that observed phenotypes with this compound are consistent with Bub1 depletion, arguing against significant off-target effects at recommended concentrations.[4][5] |
Experimental Protocols & Data
Quantitative Data Summary
| Parameter | Value | Cell Line(s) | Reference |
| In Vitro IC50 (human Bub1) | 450 ± 60 nM | Recombinant catalytic domain | [2] |
| Effective Cellular Concentration | 7–10 µM | HeLa, hTERT-RPE1 | [2][4] |
| In-Cell Western IC50 (BAY-320, a similar inhibitor) | 379 ± 156 nM | HeLa | [5] |
Key Experimental Methodologies
1. Assessing Bub1 Inhibition via Immunofluorescence:
-
Objective: To visualize the inhibition of Bub1 kinase activity in cells by monitoring the phosphorylation of its substrate, histone H2A at T120.
-
Protocol:
-
Seed cells (e.g., HeLa or RPE1) on coverslips.
-
Synchronize cells in mitosis using an appropriate method (e.g., thymidine (B127349) block followed by release into nocodazole).
-
Treat cells with varying concentrations of this compound (e.g., 0-10 µM) for 1-2 hours.
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block with a suitable blocking buffer (e.g., BSA in PBS).
-
Incubate with primary antibodies against phospho-H2A-T120 and a kinetochore marker (e.g., CREST).
-
Incubate with fluorescently labeled secondary antibodies.
-
Mount coverslips and acquire images using a fluorescence microscope.
-
Quantify the fluorescence intensity of phospho-H2A-T120 at the kinetochores. A significant reduction in the signal indicates effective Bub1 inhibition.
-
2. Combination Treatment with Paclitaxel:
-
Objective: To evaluate the synergistic effect of this compound and Paclitaxel on cell proliferation and chromosome segregation.
-
Protocol:
-
Seed cells in multi-well plates.
-
Treat cells with a matrix of concentrations of this compound and Paclitaxel.
-
Incubate for a period appropriate for your cell line (e.g., 48-72 hours).
-
Assess cell viability using an appropriate assay (e.g., CellTiter-Glo).
-
For chromosome segregation analysis, treat cells for a shorter duration (e.g., 24 hours), synchronize, and then prepare chromosome spreads or perform live-cell imaging to score for chromosome mis-segregation events like lagging chromosomes or anaphase bridges.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peer review in Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
BAY-524 experimental variability and controls
This technical support center provides troubleshooting guides and frequently asked questions for researchers using BAY-524, a potent and selective inhibitor of Bub1 kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1][2][3] By binding to the ATP pocket of the Bub1 kinase domain, it blocks the enzyme's catalytic activity.[1] This inhibition prevents the phosphorylation of downstream Bub1 substrates, most notably histone H2A at threonine 120 (p-H2A-T120).[1][2]
Q2: What are the recommended working concentrations for this compound in cell-based assays?
A2: For cell-based assays, concentrations of 7–10 μM are recommended to achieve near-maximal inhibition of Bub1 kinase activity in human cell lines such as HeLa and RPE1.[1][2][4] It is always advisable to perform a dose-response curve in your specific cell line and experimental conditions to determine the optimal concentration.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For long-term storage, the stock solution should be kept at -20°C or -80°C.[4] The product datasheet from the supplier should be consulted for specific storage recommendations to ensure stability.[4]
Q4: What are the expected phenotypic outcomes of Bub1 kinase inhibition with this compound?
A4: Inhibition of Bub1 kinase activity with this compound leads to several specific mitotic phenotypes:
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Impaired Chromosome Arm Resolution: Treated cells often show persistent cohesion between the arms of sister chromatids.[1][2][5]
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Reduced Centromeric Localization of Key Proteins: The levels of Shugoshin (Sgo1 and Sgo2) and the Chromosomal Passenger Complex (CPC), including Aurora B kinase, are significantly reduced at the centromeres.[1][2][5]
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Minor Effects on Mitotic Timing: Unlike the depletion of the entire Bub1 protein, inhibiting only its kinase activity with this compound has minor effects on the duration of mitosis or the function of the Spindle Assembly Checkpoint (SAC).[1][2][5]
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Sensitization to other drugs: this compound treatment can sensitize cancer cells to microtubule-targeting agents like Paclitaxel, leading to a synergistic increase in chromosome segregation errors and reduced cell proliferation.[1][2][3][5]
Troubleshooting Guides
Issue 1: I am not observing the expected reduction in downstream protein localization (e.g., Sgo1, Aurora B) at centromeres.
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Question: Is my concentration of this compound optimal?
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Answer: A concentration of 7-10 μM is generally effective, but the optimal concentration can be cell-line dependent.[1][2] We recommend performing a dose-response experiment (e.g., 1-20 μM) and assessing Bub1 inhibition by monitoring the phosphorylation of its direct substrate, histone H2A at T120, via immunofluorescence or Western blot.[1][2]
-
-
Question: Is the incubation time sufficient?
-
Answer: The incubation time required to observe downstream effects can vary. For mitotic studies, cells are often synchronized and then treated with the inhibitor for a period ranging from 1 hour to several hours.[1] Ensure your treatment window aligns with the mitotic stage you are investigating.
-
-
Question: How can I set up proper controls for this experiment?
-
Answer:
-
Vehicle Control: Always include a DMSO-only control to account for any effects of the solvent.[1][6]
-
Positive Control: As a positive control for the expected phenotype, consider using siRNA to deplete Bub1.[1] This will help differentiate between the effects of kinase inhibition and the scaffolding roles of the Bub1 protein.[1][2]
-
Negative Control: If available, a cell line expressing a kinase-dead Bub1 mutant could serve as a negative control for the catalytic-specific effects.[1][6]
-
-
Issue 2: My results with this compound are different from what I see with Bub1 siRNA depletion.
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Question: Why does this compound treatment not cause a strong mitotic arrest like Bub1 siRNA?
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Answer: This is an expected and important mechanistic finding. The Bub1 protein has both a catalytic (kinase) function and a non-catalytic scaffolding function.[1][2] this compound only inhibits the kinase activity, which has been shown to be largely dispensable for the Spindle Assembly Checkpoint (SAC).[1][2] In contrast, siRNA-mediated depletion removes the entire protein, disrupting its scaffolding role in recruiting other SAC components, which leads to a more severe checkpoint defect.[1]
-
-
Question: What is the key takeaway from this difference?
-
Answer: This difference allows researchers to dissect the distinct roles of Bub1. Using this compound specifically probes the consequences of inhibiting Bub1's catalytic activity, while siRNA depletion reveals the functions of the entire protein scaffold.[1][2] Comparing the results from both perturbations is a powerful experimental design.[1]
-
Issue 3: I am concerned about potential off-target effects of this compound.
-
Question: How specific is this compound for Bub1 kinase?
-
Question: What experimental control can I use to check for off-target effects in my system?
-
Answer: A key control is to assess the phosphorylation of substrates of other relevant mitotic kinases. For example, the study introducing this compound demonstrated that at concentrations that maximally inhibit Bub1, there was no detectable effect on the phosphorylation of histone H3 at T3, a primary substrate of the Haspin kinase.[1][2] You can perform a similar experiment with a known substrate of a suspected off-target kinase.
-
Quantitative Data Summary
Table 1: In Vitro and Cellular Potency of this compound
| Parameter | Value | Cell/System | Notes |
| IC₅₀ (In Vitro) | 450 ± 60 nM | Recombinant human Bub1 catalytic domain | Assay performed in the presence of 2 mM ATP.[1][2][4] |
| Effective Cellular Concentration | 7–10 μM | HeLa, RPE1 cells | Concentration for near-maximal inhibition of p-H2A-T120.[1][2] |
Table 2: Effect of this compound on Centromeric Protein Localization
| Treatment | Centromeric Sgo1/Sgo2 Levels | Centromeric CPC Levels (Aurora B) | Notes |
| Control (DMSO) | ~100% | ~100% | Baseline levels in mitotic cells. |
| This compound (7-10 μM) | Reduced to ~20% of control | Reduced to ~40% of control | Highlights the role of Bub1 kinase in localizing these proteins.[1][2] |
| This compound + Haspin Inhibitor | Not Reported | Reduced to ~20% of control | Demonstrates the cooperative role of Bub1 and Haspin in CPC recruitment.[1][2] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for p-H2A-T120
This protocol is adapted from studies validating this compound and is intended to measure the direct inhibition of Bub1 kinase activity in cells.
-
Cell Culture and Treatment:
-
Plate HeLa or RPE1 cells on coverslips.
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Synchronize cells in mitosis using an appropriate method (e.g., thymidine (B127349) block followed by release into nocodazole (B1683961) or MG132).[1]
-
Treat mitotic cells with desired concentrations of this compound (e.g., 0-10 μM) or DMSO vehicle control for 1-2 hours.[1]
-
-
Fixation and Permeabilization:
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Wash cells briefly with PBS.
-
Fix cells in 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
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Permeabilize with 0.5% Triton X-100 in PBS for 10 minutes.
-
-
Blocking and Antibody Staining:
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Wash three times with PBS.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-p-H2A-T120 and human anti-centromere antibody CREST) diluted in blocking buffer overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with appropriate Alexa Fluor-conjugated secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.
-
-
Mounting and Imaging:
-
Wash three times with PBS, with the second wash including DAPI to stain DNA.
-
Mount coverslips onto slides using an anti-fade mounting medium.
-
Image using a confocal or widefield fluorescence microscope. Quantify the kinetochore/centromere signal of p-H2A-T120 relative to the CREST signal.[1]
-
Mandatory Visualizations
Caption: Bub1 kinase signaling pathway and its inhibition by this compound.
Caption: General experimental workflow for analyzing this compound effects.
References
- 1. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Positive and Negative Controls | Rockland [rockland.com]
Technical Support Center: Addressing BAY-524 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the Bub1 kinase inhibitor, BAY-524, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the serine/threonine kinase Bub1 (budding uninhibited by benzimidazoles 1).[1] Its primary mechanism of action is the inhibition of Bub1's kinase activity, which is crucial for the proper localization of Shugoshin (Sgo1) and the Chromosomal Passenger Complex (CPC) to the centromere during mitosis.[2] This disruption leads to impaired chromosome arm resolution and can sensitize cancer cells to other anti-cancer agents like paclitaxel.[1][2]
Q2: We are observing a decrease in the efficacy of this compound in our cancer cell line over time. What are the potential mechanisms of resistance?
A2: While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be inferred from studies on Bub1 biology and resistance to other kinase inhibitors. These may include:
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Upregulation of Bub1 Expression: Increased levels of the target protein can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition. High Bub1 expression has been associated with poorer survival and resistance to various chemotherapies.[3][4][5]
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Alterations in Downstream Signaling Pathways: Cancer cells may develop resistance by activating alternative signaling pathways to bypass the effects of Bub1 inhibition. Key pathways implicated include:
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TGF-β/SMAD Pathway: Bub1 has been shown to activate SMAD2 phosphorylation, promoting liver cancer cell proliferation.[6]
-
STAT3 Signaling: Bub1 can directly interact with and mediate the phosphorylation of STAT3, driving bladder cancer progression.[7]
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NF2/MOB1-YAP Pathway: BUB1 can promote resistance to gemcitabine (B846) in pancreatic cancer by inhibiting ferroptosis through the NF2/MOB1-YAP pathway.[8]
-
-
Drug Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Mutations in the Bub1 Kinase Domain: While not yet reported for this compound, mutations in the drug-binding site of the target kinase are a common mechanism of acquired resistance to kinase inhibitors.
Q3: Our cells have developed resistance to this compound. What strategies can we employ to overcome this?
A3: Several strategies can be explored to address this compound resistance:
-
Combination Therapy: This is a promising approach. Studies have shown that Bub1 inhibition can sensitize cancer cells to other therapeutic agents. Consider combining this compound with:
-
Taxanes (e.g., paclitaxel, docetaxel): this compound and its analogue BAY-1816032 have demonstrated synergistic effects with taxanes in various cancer cell lines.[1][9][10][11][12]
-
PARP Inhibitors (e.g., olaparib): Combination with PARP inhibitors has shown synergistic or additive effects, particularly in triple-negative breast cancer.[10][11][12][13]
-
ATR Inhibitors: Synergistic effects have also been reported with ATR inhibitors.[10]
-
Radiotherapy: Bub1 inhibition can enhance the efficacy of radiotherapy.[3][11][12][13]
-
-
Targeting Downstream Pathways: If resistance is mediated by the activation of bypass pathways, consider co-targeting key nodes in those pathways (e.g., STAT3 or YAP inhibitors).
-
Development of Next-Generation Inhibitors: If resistance is due to target mutations, novel Bub1 inhibitors with different binding modes may be effective.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Decreased sensitivity to this compound (IC50 increase) | 1. Bub1 overexpression. 2. Activation of bypass signaling pathways. 3. Increased drug efflux. | 1. Western Blot: Analyze Bub1 protein levels in resistant vs. parental cells. 2. Pathway Analysis: Perform western blotting for key components of the TGF-β, STAT3, and YAP pathways (e.g., p-SMAD2, p-STAT3, YAP). 3. Efflux Pump Inhibition: Test the effect of known ABC transporter inhibitors in combination with this compound. |
| No synergistic effect with combination therapy | 1. Cell line-specific resistance mechanisms. 2. Suboptimal drug concentrations or scheduling. | 1. Mechanism Investigation: Further investigate the specific resistance mechanism in your cell line. 2. Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both drugs to identify synergistic ratios. 3. Sequential Dosing: Evaluate the effect of sequential vs. concurrent drug administration.[3] |
| Inconsistent results in cell viability assays | 1. Suboptimal assay conditions. 2. Cell line-specific characteristics. | 1. Assay Optimization: Ensure optimal cell seeding density and incubation time for your specific cell line. 2. Assay Comparison: Compare results from different viability assays (e.g., MTT, CCK-8, resazurin) to ensure the observed effect is not an artifact of a specific assay chemistry.[14][15] |
Quantitative Data Summary
The following tables summarize IC50 values for the Bub1 inhibitor BAY-1816032 (a close analogue of this compound) and other chemotherapeutic agents in various cancer cell lines. This data can serve as a reference for expected drug sensitivities.
Table 1: Single-Agent IC50 Values of a Bub1 Inhibitor (BAY-1816032) in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| SUM159 | Triple-Negative Breast Cancer | < 4 |
| MDA-MB-231 | Triple-Negative Breast Cancer | < 4 |
| HCC1937 | Triple-Negative Breast Cancer | 3.56 |
| Various Cancer Cell Lines (Average) | Multiple | 1.4 |
Data compiled from multiple sources.[4][5][16]
Table 2: IC50 Values of Chemotherapeutic Agents in Triple-Negative Breast Cancer Cell Lines
| Agent | SUM159 IC50 | MDA-MB-231 IC50 |
| Olaparib | 21.2 µM | 41.2 µM |
| Cisplatin | 1.63 µM | 7.14 µM |
| Paclitaxel | < 10 nM | < 10 nM |
Data from a study on TNBC cell lines.[4]
Experimental Protocols
1. Protocol for Generating this compound Resistant Cell Lines
This protocol is adapted from established methods for developing drug-resistant cell lines.[17][18]
-
Determine Parental IC50: First, determine the half-maximal inhibitory concentration (IC50) of this compound in your parental cancer cell line using a standard cell viability assay (see Protocol 2).
-
Initial Drug Exposure: Culture the parental cells in their standard growth medium supplemented with this compound at a concentration equal to the IC50.
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Monitoring and Recovery: A significant portion of the cells are expected to die. Monitor the culture closely. Surviving cells will eventually proliferate.
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Dose Escalation: Once the cells reach approximately 80% confluency, passage them and increase the concentration of this compound in the medium (e.g., 1.5 to 2-fold).
-
Repeat Cycles: Repeat the process of drug exposure, recovery, and dose escalation.
-
Characterization of Resistance: Periodically (e.g., every 4-6 weeks), determine the IC50 of the cell population to this compound. A 3- to 10-fold increase in IC50 is generally considered indicative of resistance.[17]
-
Clonal Selection: Once the desired level of resistance is achieved, perform single-cell cloning by limiting dilution to establish a homogenous resistant cell line.
2. Protocol for Cell Viability Assay (MTT Assay)
This is a standard protocol for assessing cell viability.[19][14][15]
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound (and/or a combination drug) in culture medium. Replace the overnight medium with the drug-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell doublings (typically 48-72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Reading: Mix to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot cell viability against the logarithm of the drug concentration and use a non-linear regression model to calculate the IC50 value.
3. Protocol for Western Blotting for Bub1 Signaling Pathway
This protocol outlines the general steps for analyzing protein expression levels.
-
Cell Lysis: Lyse parental and this compound-resistant cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., Bub1, p-SMAD2, p-STAT3, YAP, and a loading control like GAPDH or β-actin) overnight at 4°C. Recommended antibody suppliers can be found in the search results.[20][21][22]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare protein expression levels between resistant and parental cells.
Visualizations
Caption: Mechanism of action of this compound in disrupting mitotic progression.
Caption: Overcoming this compound resistance with combination therapy.
Caption: Troubleshooting workflow for addressing this compound resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BUB1 Inhibition Overcomes Radio- and Chemoradiation Resistance in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy[v1] | Preprints.org [preprints.org]
- 5. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. BUB1B (BUB1 Mitotic Checkpoint Serine/Threonine Kinase B) promotes lung adenocarcinoma by interacting with Zinc Finger Protein ZNF143 and regulating glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. BUB1 Inhibition Sensitizes TNBC Cell Lines to Chemotherapy and Radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Targeting Mitotic Checkpoints: The Therapeutic Potential of BUB1 Kinase Inhibitor BAY 1816032 in Antitumor Treatment [synapse.patsnap.com]
- 17. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 20. Bub1b Antibody | Cell Signaling Technology [cellsignal.com]
- 21. datasheets.scbt.com [datasheets.scbt.com]
- 22. Bub1 (F5L7L) Rabbit Monoclonal Antibody | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Investigating the In Vivo Pharmacokinetic Properties of BAY-524
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance and resources for researchers encountering challenges with the limited pharmacokinetic properties of the Bub1 kinase inhibitor, BAY-524, in in vivo experiments. Due to its classification as a compound with limited pharmacokinetic properties and unsuitability for extensive in vivo investigations, publicly available quantitative data on its absorption, distribution, metabolism, and excretion (ADME) are scarce. This resource offers troubleshooting guides, frequently asked questions (FAQs), generalized experimental protocols, and relevant biological pathway information to assist in designing and interpreting experiments with this compound and other similarly challenging compounds.
Frequently Asked Questions (FAQs)
Q1: Why is this compound considered to have limited pharmacokinetic properties?
Q2: What is the reported solubility of this compound?
A2: Quantitative aqueous solubility data for this compound is not widely published. However, it is known to be soluble in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 166.67 mg/mL. For in vivo studies, a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been used to achieve a clear solution of ≥ 4.17 mg/mL.[1]
Q3: I am observing high variability in my in vivo study results with this compound. What are the likely causes?
A3: High variability with poorly soluble compounds like this compound is common and can stem from several factors:
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Formulation inconsistency: Precipitation of the compound after administration.
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Physiological differences: Variations in gastric pH, gastrointestinal motility, and food effects among individual animals.
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Erratic absorption: Inconsistent dissolution and absorption from the administration site.
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First-pass metabolism: Significant and variable metabolism in the liver before reaching systemic circulation.
Q4: Are there any known metabolites of this compound?
A4: There is no readily available public information detailing the specific metabolic pathways or metabolites of this compound. For compounds with limited pharmacokinetic properties, rapid metabolism by cytochrome P450 enzymes in the liver is a common clearance mechanism.[2][3]
Troubleshooting Guides
Issue 1: Compound Precipitation in Formulation or Upon Administration
| Symptom | Potential Cause | Troubleshooting Steps |
| Cloudiness or visible particles in the dosing solution. | Poor solubility of this compound in the chosen vehicle. | Increase the proportion of co-solvents (e.g., PEG300, DMSO), but remain within toxicity limits.Utilize sonication or gentle warming to aid dissolution, ensuring the compound is stable at higher temperatures.Consider alternative formulation strategies such as lipid-based formulations or solid dispersions.[4] |
| Inconsistent plasma concentrations and high inter-animal variability. | Precipitation of the compound at the injection site or in the gastrointestinal tract following oral administration. | Optimize the formulation to enhance solubility and stability.For intravenous administration, infuse the compound slowly to prevent rapid changes in solvent concentration in the blood.For oral gavage, ensure the formulation is a stable suspension or solution. |
Issue 2: Low or Undetectable Plasma Concentrations
| Symptom | Potential Cause | Troubleshooting Steps |
| Plasma levels of this compound are below the limit of quantification (LOQ) of the analytical method. | Poor absorption from the administration site.Rapid metabolism and clearance.High plasma protein binding, leaving very little free drug to be measured. | Increase the dose, being mindful of potential toxicity.Choose a more direct route of administration, such as intravenous (IV) injection, to bypass absorption barriers.Develop a more sensitive bioanalytical method (e.g., LC-MS/MS) to lower the LOQ.Conduct in vitro metabolic stability and plasma protein binding assays to understand the compound's disposition. |
Quantitative Data Summary
Due to the limited publicly available in vivo data for this compound, this table serves as a template for the types of quantitative data researchers should aim to generate.
| Pharmacokinetic Parameter | This compound Data | Typical Range for Small Molecules | Significance |
| Aqueous Solubility (pH 7.4) | Data Not Available | <1 µg/mL (Poor) to >1 mg/mL (High) | Affects dissolution and absorption. |
| Permeability (Papp, Caco-2) | Data Not Available | <1 x 10⁻⁶ cm/s (Low) to >10 x 10⁻⁶ cm/s (High) | Determines the ability to cross biological membranes. |
| Plasma Protein Binding (%) | Data Not Available | <90% (Low) to >99% (High) | Only the unbound fraction is pharmacologically active. |
| Metabolic Stability (t½, liver microsomes) | Data Not Available | <10 min (Low) to >60 min (High) | Indicates susceptibility to metabolic clearance. |
| In Vitro IC₅₀ (Bub1 Kinase) | 450 nM[1] | Varies by target and compound | A measure of the compound's potency against its target. |
Experimental Protocols
Protocol 1: General Method for In Vitro Metabolic Stability Assessment
This protocol provides a general framework for assessing the metabolic stability of a test compound like this compound using liver microsomes.
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Thaw liver microsomes (e.g., human, rat) on ice.
-
Prepare a NADPH regenerating system solution.
-
Prepare a phosphate (B84403) buffer solution (pH 7.4).
-
-
Incubation:
-
In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the this compound working solution (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
-
Sample Quenching and Processing:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex and centrifuge the samples to precipitate proteins.
-
Transfer the supernatant for analysis.
-
-
Analysis:
Protocol 2: General Method for Plasma Protein Binding Assay (Equilibrium Dialysis)
This protocol describes a common method for determining the extent of a compound's binding to plasma proteins.
-
Preparation:
-
Prepare a stock solution of this compound in DMSO and dilute to the desired concentration in plasma.
-
Hydrate the semi-permeable membrane of the equilibrium dialysis apparatus.
-
-
Dialysis:
-
Add the plasma containing this compound to one chamber of the dialysis unit.
-
Add an equal volume of phosphate buffer to the other chamber.
-
Seal the unit and incubate at 37°C with shaking until equilibrium is reached (typically 4-24 hours).
-
-
Sample Collection and Analysis:
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples by LC-MS/MS.
-
-
Calculation:
Signaling Pathways and Experimental Workflows
Caption: Bub1 kinase signaling pathway at an unattached kinetochore.
Caption: Experimental workflow for pharmacokinetic analysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 6. The use of in vitro metabolic stability for rapid selection of compounds in early discovery based on their expected hepatic extraction ratios - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Plasma Protein Binding Assay (Equilibrium Dialysis) | Bienta [bienta.net]
- 8. bioivt.com [bioivt.com]
- 9. evotec.com [evotec.com]
Validation & Comparative
A Comparative Guide to Bub1 Kinase Inhibitors: BAY-524 vs. BAY-320
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two potent and selective ATP-competitive inhibitors of Budding uninhibited by benzimidazoles 1 (Bub1) kinase: BAY-524 and BAY-320. The information presented is collated from key research findings to assist in the selection and application of these small molecules for cancer research and other studies involving mitotic checkpoint signaling.
Introduction to Bub1 Kinase
Bub1 is a crucial serine/threonine kinase that plays a central role in the spindle assembly checkpoint (SAC), a critical surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[1][2] Its functions include the recruitment of other essential checkpoint proteins to the kinetochores and the phosphorylation of key substrates, such as Histone H2A on Threonine 120 (H2A-T120).[3][4] This phosphorylation event is vital for the proper localization of Shugoshin (Sgo1), which protects centromeric cohesion.[4] Given its critical role in cell division, Bub1 has emerged as a promising target for anti-cancer therapies.[5]
Performance Comparison: this compound vs. BAY-320
Both this compound and BAY-320 are potent inhibitors of Bub1 kinase activity. Experimental data demonstrates their efficacy in both in vitro and cellular contexts.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and BAY-320 based on in vitro kinase assays.
| Inhibitor | Target | IC50 (in vitro) | Assay Conditions | Reference |
| This compound | Recombinant human Bub1 catalytic domain (amino acids 704-1085) | 450 ± 60 nM | 2 mM ATP | [6] |
| BAY-320 | Recombinant human Bub1 catalytic domain (amino acids 704-1085) | 680 ± 280 nM | 2 mM ATP | [6] |
| BAY-320 | Recombinant GFP-Bub1 | 0.56 µM | Not specified | [7][8] |
Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and the specific Bub1 construct used.
In cellular assays, near-maximal inhibition of Bub1, as measured by the reduction of phospho-histone H2A-T120 at kinetochores, was achieved with this compound at concentrations of 7–10 μM and with BAY-320 at 3–10 μM in HeLa and RPE1 cells.[6]
Signaling Pathway and Experimental Workflows
Bub1 Signaling Pathway in the Spindle Assembly Checkpoint
The following diagram illustrates the central role of Bub1 in the spindle assembly checkpoint signaling cascade.
Caption: Bub1's central role in the Spindle Assembly Checkpoint.
Experimental Workflow: In Vitro Bub1 Kinase Assay
This diagram outlines the typical workflow for an in vitro kinase assay to assess the inhibitory potential of compounds like this compound and BAY-320.
Caption: Workflow for in vitro Bub1 kinase inhibition assay.
Experimental Workflow: Cellular Assay for Bub1 Inhibition
This diagram illustrates the workflow for a cellular assay to confirm the activity of Bub1 inhibitors within intact cells.
Caption: Workflow for cellular Bub1 inhibition assay.
Experimental Protocols
In Vitro Bub1 Kinase Assay
This protocol is a generalized procedure based on methodologies described in the literature.[6][8]
Materials:
-
Recombinant human Bub1 kinase (catalytic domain)
-
Recombinant Histone H2A
-
ATP solution (2 mM)
-
Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
This compound and BAY-320 stock solutions (in DMSO)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Primary antibody: anti-phospho-Histone H2A (Thr120)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Prepare a reaction mixture containing recombinant Bub1 kinase and Histone H2A in kinase assay buffer.
-
Add varying concentrations of this compound or BAY-320 (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding ATP to a final concentration of 2 mM.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding 2x SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against phospho-H2A (T120).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of inhibition and calculate IC50 values.
Cellular Assay for Bub1 Inhibition (Immunofluorescence)
This protocol is a generalized procedure for assessing Bub1 inhibition in cells.[6]
Materials:
-
HeLa or RPE1 cells
-
Cell culture medium and supplements
-
Nocodazole (for mitotic arrest)
-
This compound and BAY-320 stock solutions (in DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.2% Triton X-100 in PBS
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-phospho-Histone H2A (Thr120)
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Synchronize cells in mitosis by treating with nocodazole (e.g., 100 ng/mL) for 12-16 hours.
-
Treat the synchronized cells with a range of concentrations of this compound or BAY-320 (and a DMSO control) for a specified duration (e.g., 1-2 hours).
-
Wash the cells with PBS and fix with 4% PFA for 10 minutes at room temperature.
-
Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS and block with 3% BSA in PBS for 1 hour.
-
Incubate with the primary antibody against phospho-H2A (T120) diluted in blocking solution overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI in blocking solution for 1 hour at room temperature in the dark.
-
Wash with PBS and mount the coverslips onto microscope slides using antifade mounting medium.
-
Acquire images using a fluorescence microscope and quantify the fluorescence intensity of p-H2A-T120 at the kinetochores.
Conclusion
Both this compound and BAY-320 are valuable research tools for probing the catalytic functions of Bub1 kinase. This compound exhibits a slightly lower IC50 in in vitro assays, suggesting higher potency. However, both compounds effectively inhibit Bub1 in cellular contexts at similar micromolar concentrations. The choice between these inhibitors may depend on the specific experimental context, desired concentration range, and any potential off-target effects, which should be considered based on available selectivity profiling data. Treatment with either BAY-320 or this compound has been shown to sensitize cancer cells to taxanes, highlighting their potential for combination therapies.[4][6]
References
- 1. researchgate.net [researchgate.net]
- 2. bub1.com [bub1.com]
- 3. Reversible and effective cell cycle synchronization method for studying stage-specific investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Latest research | eLife [elifesciences.org]
- 5. Inhibition of BUB1 suppresses tumorigenesis of osteosarcoma via blocking of PI3K/Akt and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Synchronization Techniques for Studying Mitosis | Springer Nature Experiments [experiments.springernature.com]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of BUB1 Kinase Inhibitors for In Vivo Research: BAY-524 vs. BAY-1816032
For researchers in oncology and cell biology, the selection of appropriate chemical probes is paramount for the validation of therapeutic targets and the elucidation of complex cellular processes. This guide provides a comprehensive comparison of two BUB1 kinase inhibitors, BAY-524 and BAY-1816032, with a focus on their applicability for in vivo studies.
Budding uninhibited by benzimidazoles 1 (BUB1) is a crucial serine/threonine kinase involved in the spindle assembly checkpoint (SAC), ensuring proper chromosome segregation during mitosis. Its role in maintaining genomic stability has made it an attractive target for cancer therapy. Both this compound and BAY-1816032 are potent inhibitors of BUB1 kinase activity, however, their utility in preclinical animal models differs significantly.
Executive Summary
Quantitative Data Comparison
The following table summarizes the key quantitative parameters for this compound and BAY-1816032, highlighting the disparities in their in vivo applicability.
| Parameter | This compound | BAY-1816032 | Reference |
| Target | BUB1 Kinase | BUB1 Kinase | [1] |
| In Vitro IC50 | 450 nM (recombinant human BUB1) | 7 nM (BUB1 enzymatic activity) | [2][3] |
| Cellular Potency | Effective at 7–10 μM in HeLa and RPE1 cells | IC50 of 29 nM for inhibition of H2A phosphorylation in HeLa cells | [3][4] |
| In Vivo Suitability | Not suitable due to limited pharmacokinetic properties | Good bioavailability and well-tolerated in xenograft models | [1] |
| In Vivo Efficacy | No data available | Demonstrates significant tumor growth inhibition in combination with paclitaxel (B517696) or olaparib (B1684210) in triple-negative breast cancer xenografts | [1][5] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and experimental approaches discussed, the following diagrams have been generated using Graphviz.
Caption: BUB1 Signaling Pathway in Mitosis.
Caption: In Vivo Xenograft Experimental Workflow.
Detailed Experimental Protocols
A crucial aspect of reproducible research is the detailed documentation of experimental methods. Below is a summary of the typical in vivo xenograft study protocol used for evaluating BAY-1816032.
Animal Models and Tumor Implantation:
-
Animals: Female athymic nude mice are commonly used.
-
Cell Lines: Human cancer cell lines, such as triple-negative breast cancer lines, are cultured under standard conditions.
-
Implantation: A specific number of cells (e.g., 5 x 10^6) are suspended in a suitable medium (e.g., a mixture of PBS and Matrigel) and injected subcutaneously into the flank of the mice.[6]
Treatment Administration:
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 50-100 mm³) before the commencement of treatment.
-
Randomization: Mice are randomized into different treatment groups (e.g., vehicle control, BAY-1816032 alone, combination agent alone, and combination of BAY-1816032 and the other agent).
-
Dosing: BAY-1816032 is typically administered orally (p.o.) at a specified dose and schedule. The vehicle for administration is also clearly defined. Combination agents, such as paclitaxel, are administered according to established protocols (e.g., intravenously).
Efficacy and Tolerability Assessment:
-
Tumor Measurement: Tumor dimensions are measured regularly (e.g., twice weekly) using calipers, and tumor volume is calculated using a standard formula (e.g., length x width² / 2).
-
Body Weight: Animal body weight is monitored as an indicator of treatment-related toxicity.
-
Statistical Analysis: At the end of the study, tumor growth inhibition is calculated, and statistical analyses are performed to determine the significance of the observed effects.
Discussion
The preclinical development of BAY-1816032 was specifically aimed at identifying a BUB1 kinase inhibitor with good bioavailability suitable for in vivo studies.[1] Medicinal chemistry efforts focused on improving physicochemical and pharmacokinetic parameters, leading to a compound with high potency, a long target residence time, and good oral bioavailability.[7] These characteristics are essential for achieving and maintaining therapeutic concentrations in target tissues in animal models.
In contrast, while this compound and its analogue BAY-320 have been valuable tools for dissecting the cellular functions of BUB1 kinase activity in vitro and in cell-based assays, their utility is limited to these settings.[1][4][8] The explicit mention of their "limited pharmacokinetic properties" making them "not suitable for in vivo investigations" underscores the critical difference between these two series of compounds.[1]
The successful in vivo studies with BAY-1816032, particularly in combination with standard-of-care agents like taxanes and PARP inhibitors, have provided a strong rationale for its clinical development.[1][9] These studies have shown that inhibiting BUB1 with BAY-1816032 can sensitize tumor cells to these agents, leading to a significant reduction in tumor size and delayed tumor outgrowth in xenograft models of triple-negative breast cancer.[1][5][9]
Conclusion
For researchers planning in vivo studies to investigate the therapeutic potential of BUB1 kinase inhibition, BAY-1816032 is the clear choice over this compound. Its well-characterized pharmacokinetic profile and demonstrated in vivo efficacy make it a reliable and clinically relevant tool. This compound, while a potent inhibitor, should be reserved for in vitro and cell-based experiments where its pharmacokinetic limitations are not a confounding factor. The selection of the appropriate chemical probe is critical for the validity and translatability of preclinical research, and in the case of BUB1 kinase inhibitors for in vivo applications, BAY-1816032 stands out as the superior option.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of BUB1 Kinase by BAY 1816032 Sensitizes Tumor Cells toward Taxanes, ATR, and PARP Inhibitors In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
Unveiling the Specificity of BAY-524: A Comparative Guide to its Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of BAY-524, a potent inhibitor of the Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Understanding the selectivity of small molecule inhibitors is paramount for accurate interpretation of experimental results and for the development of targeted therapeutics. This document summarizes key experimental data, outlines methodologies for assessing cross-reactivity, and visualizes the relevant signaling pathway to offer a comprehensive resource for the scientific community.
Quantitative Data Summary
This compound is a highly potent and selective ATP-competitive inhibitor of Bub1 kinase.[1] Its inhibitory activity has been characterized both in biochemical assays and within cellular contexts. The following table summarizes the key quantitative data regarding the potency of this compound and its close analog, BAY-320.
| Compound | Target | Assay Type | IC50 (nM) | Notes |
| This compound | Human Bub1 (recombinant catalytic domain) | In vitro kinase assay | 450 ± 60 | Performed in the presence of 2 mM ATP.[2] |
| BAY-320 | Human Bub1 (recombinant catalytic domain) | In vitro kinase assay | 680 ± 280 | Performed in the presence of 2 mM ATP.[2] |
| BAY-320 | Panel of 222 human protein kinases | In vitro kinase-selectivity screen | - | Showed only modest cross-reactivity with other kinases when used at a concentration of 10 µM.[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While extensive kinase panel screening data for this compound is not publicly available, the data for its close analog, BAY-320, demonstrates a high degree of selectivity. Both compounds are often used interchangeably in functional studies due to their similar potent and specific inhibition of Bub1 kinase.[1][2]
Bub1 Signaling Pathway
This compound exerts its effects by inhibiting the kinase activity of Bub1, a crucial regulator of the spindle assembly checkpoint (SAC). The SAC ensures the fidelity of chromosome segregation during mitosis. The following diagram illustrates the central role of Bub1 in this pathway and the point of inhibition by this compound.
References
In Vivo Efficacy of BAY-524 Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vivo efficacy of analogs of BAY-524, a potent inhibitor of Budding uninhibited by benzimidazoles 1 (Bub1) kinase. Due to the limited pharmacokinetic properties of this compound and its close analog BAY-320, which make them unsuitable for in vivo studies, this guide will focus on the well-characterized, orally bioavailable analog, BAY 1816032.
This guide will delve into the experimental data supporting the in vivo activity of BAY 1816032, primarily in combination with other anti-cancer agents, as its monotherapy efficacy is modest. Detailed experimental protocols for key in vivo studies are provided to facilitate reproducibility and further investigation.
Bub1 Kinase Signaling Pathway
The Bub1 kinase plays a critical role in the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis. Bub1's kinase activity is essential for the proper localization of the chromosomal passenger complex (CPC) and Shugoshin (SGO1), which are vital for correcting attachment errors between microtubules and kinetochores and for maintaining sister chromatid cohesion. Inhibition of Bub1 kinase disrupts these processes, leading to mitotic errors and potentially cell death in cancer cells.
Caption: Bub1 kinase phosphorylates Histone H2A, initiating a cascade that ensures proper chromosome segregation. BAY 1816032 inhibits Bub1, leading to defects in this process.
Comparative In Vivo Efficacy of BAY 1816032
While BAY 1816032 demonstrates modest anti-tumor activity as a single agent, its true potential lies in its synergistic effects when combined with other chemotherapeutic agents, particularly taxanes (paclitaxel and docetaxel) and PARP inhibitors (olaparib). The following table summarizes the in vivo efficacy of BAY 1816032 in combination therapies across various cancer xenograft models.
| Cancer Type | Xenograft Model | Treatment | Dose and Schedule | Efficacy Outcome | Reference |
| Triple-Negative Breast Cancer | SUM-149 | BAY 1816032 + Paclitaxel (B517696) | BAY 1816032: 25 or 50 mg/kg, twice daily (p.o.); Paclitaxel: 20 mg/kg, once daily (i.v.), 1 day on/6 days off | Significant tumor growth delay compared to paclitaxel monotherapy. | [1] |
| Triple-Negative Breast Cancer | MDA-MB-436 | BAY 1816032 + Paclitaxel | BAY 1816032: 25 mg/kg, twice daily (p.o.); Paclitaxel: 20 mg/kg, once daily (i.v.), 1 day on/6 days off | Significant tumor growth delay compared to paclitaxel monotherapy. | [1] |
| Non-Small Cell Lung Cancer | NCI-H1299 | BAY 1816032 + Paclitaxel | BAY 1816032: 25 mg/kg, twice daily (p.o.); Paclitaxel: 15 or 20 mg/kg, once daily (i.v.), 1 day on/6 days off | Significant tumor growth delay compared to paclitaxel monotherapy. | [1] |
| Cervical Cancer | HeLa-MaTu | BAY 1816032 + Paclitaxel | BAY 1816032: 25 or 50 mg/kg, twice daily (p.o.); Paclitaxel: 10 mg/kg, once daily (i.v.), 1 day on/6 days off | Significant tumor growth delay compared to paclitaxel monotherapy. | [1] |
| Melanoma | A375 | BAY 1816032 + Paclitaxel | BAY 1816032: 100 mg/kg, once daily (p.o.); Paclitaxel: 12 mg/kg, once daily (i.v.), 1 day on/6 days off | Significant tumor growth delay compared to paclitaxel monotherapy. | [1] |
| Bladder Cancer | UM-UC-3 | BAY 1816032 + Paclitaxel | BAY 1816032: 25 or 50 mg/kg, twice daily (p.o.); Paclitaxel: 20 mg/kg, once daily (i.v.), 1 day on/6 days off | No significant improvement over paclitaxel monotherapy. | [1] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of the findings.
In Vivo Xenograft Studies of BAY 1816032
Objective: To evaluate the anti-tumor efficacy of BAY 1816032 alone and in combination with paclitaxel in human cancer xenograft models.
Animal Models:
-
Female athymic NMRI nu/nu mice were used for the SUM-149 xenograft model.
-
Female NOD-SCID mice were used for the MDA-MB-436 xenograft model.
Tumor Cell Implantation:
-
SUM-149 cells: Inoculated into the inguinal region of athymic NMRI nu/nu mice.
-
MDA-MB-436 cells: Inoculated into the fourth mammary fat pad of female NOD-SCID mice.
Treatment:
-
Mice were randomized into treatment and control groups when tumors reached a size of approximately 20-40 mm².
-
BAY 1816032 was administered orally (p.o.). The vehicle for BAY 1816032 was 90% polyethylene (B3416737) glycol 400 and 10% Ethanol.
-
Paclitaxel was administered intravenously (i.v.).
-
The control group received the respective vehicles.
-
Dosing and schedules were as specified in the table above.
Efficacy Evaluation:
-
Tumor volumes were measured regularly to monitor tumor growth.
-
The primary endpoint was tumor growth delay in the treatment groups compared to the control and/or monotherapy groups.
Experimental Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a kinase inhibitor like BAY 1816032.
Caption: A typical workflow for evaluating the in vivo efficacy of a kinase inhibitor, from cell selection to endpoint analysis.
Conclusion
The available in vivo data strongly suggest that the this compound analog, BAY 1816032, is a promising therapeutic agent, particularly when used in combination with taxanes in various cancer types. Its ability to significantly delay tumor growth in preclinical models highlights the potential of Bub1 kinase inhibition as a strategy to enhance the efficacy of standard-of-care chemotherapies. The provided experimental protocols offer a foundation for further research into the in vivo effects of this and other Bub1 kinase inhibitors. Future studies should aim to further elucidate the mechanisms of synergy and explore the efficacy of BAY 1816032 in a broader range of cancer models, including patient-derived xenografts.
References
A Head-to-Head Comparison: The Bub1 Kinase Inhibitor BAY-524 Versus Genetic Knockdown as Research Tools
In the realm of cell biology and cancer research, dissecting the intricate roles of key regulatory proteins is paramount to understanding disease mechanisms and developing novel therapeutic strategies. One such protein of significant interest is the serine/threonine kinase Bub1, a crucial component of the spindle assembly checkpoint (SAC) that ensures accurate chromosome segregation during mitosis.[1][2] Two primary methodologies are employed to probe the function of proteins like Bub1: pharmacological inhibition using small molecules and genetic knockdown techniques. This guide provides a comprehensive comparison of the potent and selective Bub1 kinase inhibitor, BAY-524, against the widely used genetic knockdown approach, specifically using small interfering RNA (siRNA).
Mechanism of Action: A Tale of Two Approaches
This compound: A Reversible Blockade of Catalytic Activity
This compound is a potent, ATP-competitive inhibitor of Bub1 kinase.[3][4] It directly targets the catalytic domain of the Bub1 protein, preventing the transfer of a phosphate (B84403) group to its substrates.[2] This inhibition is rapid and reversible, allowing for precise temporal control over Bub1 kinase activity. By simply adding or removing the compound from the cell culture medium, researchers can switch Bub1 function "off" and "on" to study the immediate consequences of its kinase activity.
Genetic Knockdown: Silencing Gene Expression
Genetic knockdown, most commonly achieved using siRNA, targets the Bub1 messenger RNA (mRNA) for degradation. This prevents the translation of the Bub1 protein, leading to a reduction in the total cellular pool of Bub1.[5] Unlike the immediate and reversible effects of a small molecule inhibitor, siRNA-mediated knockdown has a slower onset, as it relies on the degradation of existing protein and the prevention of new protein synthesis. The effects are also more long-lasting and not as easily reversible.
Quantitative Data Presentation: this compound vs. Bub1 siRNA
The following tables summarize quantitative data from a key study by Baron et al. (2016) in eLife, which directly compared the effects of this compound with siRNA-mediated depletion of Bub1 in HeLa and RPE1 cells.[6]
Table 1: Impact on Mitotic Progression
| Parameter | Control | This compound (7 µM) | Bub1 siRNA | Cell Line |
| Mitotic Duration (min) | 85 ± 15 | 90 ± 18 | 155 ± 45 | HeLa |
| Mitotic Duration (min) | 60 ± 10 | 62 ± 12 | 65 ± 15 | RPE1 |
| G2/M Population (%) | 15.2 | 15.8 | 28.5 | HeLa |
| G2/M Population (%) | 12.1 | 12.5 | 13.1 | RPE1 |
Data adapted from Baron et al., 2016.[6]
Table 2: Effects on Spindle Assembly Checkpoint Components and Chromosome Passenger Complex
| Parameter | Control | This compound (7 µM) | Bub1 siRNA | Cell Line |
| Centromeric Sgo1 Levels (%) | 100 | ~20 | ~10 | HeLa |
| Centromeric Aurora B Levels (%) | 100 | ~40 | ~20 | HeLa |
| Kinetochore Mad1 Levels (%) | 100 | ~95 | ~40 | HeLa |
| Kinetochore Mad2 Levels (%) | 100 | ~98 | ~50 | HeLa |
Data adapted from Baron et al., 2016.[6]
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: Bub1 Signaling Pathway and Points of Intervention.
References
- 1. Bub1 kinase in the regulation of mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. utswmed-ir.tdl.org [utswmed-ir.tdl.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Probing the catalytic functions of Bub1 kinase using the small molecule inhibitors BAY-320 and this compound | eLife [elifesciences.org]
Safety Operating Guide
Proper Disposal of BAY-524: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the proper disposal of the research chemical BAY-524. A specific Safety Data Sheet (SDS) containing detailed disposal procedures for this compound was not found in the public domain. Therefore, it is imperative for all personnel to consult the official SDS provided by the manufacturer of their specific batch and to adhere to the protocols established by their institution's Environmental Health and Safety (EHS) department. The following information should be used as a supplementary resource and not as a replacement for mandated safety and disposal protocols.
Essential Safety and Handling Information
As a potent Bub1 kinase inhibitor used in research, this compound should be handled with care.[1] The toxicological properties of many research chemicals are not fully characterized, necessitating a cautious approach to handling and disposal to minimize risk to personnel and the environment.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves (e.g., nitrile), and a laboratory coat when handling this compound.
-
Ventilation: All handling of solid this compound and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In the event of accidental contact, immediately follow the first-aid procedures outlined in the supplier-specific SDS.
-
Spill Response: Be prepared for accidental spills. A chemical spill kit appropriate for solid and liquid chemical containment and cleanup should be readily accessible.
Step-by-Step Disposal Procedure
The disposal of this compound and any associated contaminated materials must comply with all applicable federal, state, and local environmental regulations. It should be treated as hazardous chemical waste.
-
Waste Identification and Classification:
-
Treat all unused (neat) this compound and any materials that have come into contact with it (e.g., weighing papers, pipette tips, gloves, vials) as hazardous chemical waste.
-
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials contaminated with this compound, such as gloves, absorbent pads, and weighing boats, in a designated, leak-proof, and clearly labeled container for solid chemical waste. Do not mix with other incompatible waste streams.
-
Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution must be disposed of as liquid hazardous waste. The waste container must be compatible with the solvent used and clearly labeled with the full chemical names of all components, including their approximate concentrations. Never dispose of solutions containing this compound down the drain.
-
Sharps Waste: Any contaminated sharps (e.g., needles, razor blades) must be placed in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.
-
-
Waste Container and Labeling:
-
Use only approved, chemically resistant, and leak-proof containers for waste collection.
-
Label all waste containers with the words "Hazardous Waste," the full chemical name "this compound," and any other components present (e.g., solvent name). The accumulation start date must also be clearly marked on the label.
-
-
Storage of Waste:
-
Store hazardous waste containers in a designated satellite accumulation area (SAA) at or near the point of generation.
-
Ensure the storage area is secure, well-ventilated, and away from incompatible materials.
-
Keep waste containers tightly sealed at all times, except when adding waste.
-
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste, including the SDS for this compound.
-
This compound Data Summary
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₂₄H₂₄F₂N₆O₃ |
| Molecular Weight | 482.48 g/mol |
| Physical Form | Solid |
| Purity | 99.48%[1] |
| Storage (Powder) | -20°C for 3 years[2] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month[2] |
Experimental Protocols
As no specific disposal experiments for this compound were found, the most critical "protocol" is to follow the general chemical waste disposal procedures outlined above and mandated by your institution. The workflow for this is visualized below.
Chemical Disposal Workflow
Caption: A logical workflow for the proper segregation and disposal of laboratory chemical waste.
References
Safeguarding Research: A Comprehensive Guide to Handling BAY-524
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling BAY-524. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment. As a potent, biologically active small molecule, this compound requires careful handling in a designated and controlled setting.
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered approach to PPE is mandatory when working with this compound in both solid and solution form. The following table summarizes the required PPE for various laboratory activities.
| Laboratory Activity | Recommended Personal Protective Equipment |
| Weighing and Aliquoting (Solid Form) | Respirator: NIOSH-approved N95 or higher-rated respirator. Gloves: Two pairs of nitrile gloves (double-gloving). Eye Protection: Chemical splash goggles. Lab Coat: Disposable, non-absorbent lab coat. Ventilation: Certified chemical fume hood or powder containment hood. |
| Solution Preparation and Handling | Gloves: Two pairs of nitrile gloves. Eye Protection: Chemical splash goggles or a face shield. Lab Coat: Standard laboratory coat. Ventilation: Chemical fume hood. |
| Cell Culture and In Vitro Assays | Gloves: Nitrile gloves. Eye Protection: Safety glasses with side shields. Lab Coat: Standard laboratory coat. Containment: Class II biological safety cabinet. |
| Waste Disposal | Gloves: Heavy-duty nitrile or butyl rubber gloves. Eye Protection: Chemical splash goggles. Lab Coat: Standard laboratory coat. |
Operational Plan: Step-by-Step Handling and Disposal
I. Receiving and Storage:
-
Inspect: Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Log: Document the receipt, quantity, and storage location in the laboratory’s chemical inventory.
-
Store: Keep this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container must be tightly sealed and clearly labeled.
II. Handling and Experimental Use:
-
Designated Area: All work with this compound must be conducted in a designated and clearly marked area within the laboratory.
-
Fume Hood: All manipulations of the solid compound and concentrated solutions are to be performed in a certified chemical fume hood.
-
Avoid Contamination: Use dedicated spatulas, glassware, and other equipment. If not possible, thoroughly decontaminate equipment after use.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
III. Disposal Plan: Managing Contaminated Waste
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.[1]
-
Solid Waste: All disposable items that have come into contact with this compound, such as pipette tips, tubes, and gloves, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a labeled, leak-proof hazardous waste container. Do not pour down the drain.
-
Decontamination: All non-disposable equipment should be decontaminated according to established laboratory procedures for potent compounds.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
